CH5164840
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |
InChI |
InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |
InChI Key |
OMFBVBRFVYLRQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
Canonical SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH5164840; CH-5164840; CH 5164840. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CH5164840
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CH5164840 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenesis. This technical guide delineates the core mechanism of action of this compound, focusing on its role in inducing the degradation of key oncoproteins, its impact on critical signaling pathways, and its antitumor activity, particularly in the context of non-small-cell lung cancer (NSCLC). The information presented herein is a synthesis of preclinical data from peer-reviewed studies, intended to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of this compound is the inhibition of Hsp90. Hsp90 is an ATP-dependent molecular chaperone that plays a pivotal role in the conformational maturation, stability, and activation of a wide array of client proteins. Many of these client proteins are critical components of signaling pathways that drive tumor cell proliferation, survival, and metastasis.
By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle. This leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a biomarker for target engagement.[1]
This compound has been shown to induce the degradation of several key oncogenic client proteins in NSCLC cell lines, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Human Epidermal Growth Factor Receptor 2 (HER2)
-
Mesenchymal-epithelial transition factor (MET)
-
Raf-1 proto-oncogene, serine/threonine kinase (Raf-1) [1]
The degradation of these proteins by this compound effectively dismantles the signaling architecture that cancer cells rely on for their growth and survival.
Impact on Oncogenic Signaling Pathways
The degradation of Hsp90 client proteins by this compound results in the potent suppression of multiple downstream signaling pathways that are frequently dysregulated in cancer.
Inhibition of AKT and ERK Signaling
This compound effectively suppresses the downstream AKT and ERK (MAPK) signaling pathways.[1] These pathways are central to cell proliferation, survival, and differentiation. The degradation of upstream receptor tyrosine kinases like EGFR, HER2, and MET, as well as the kinase Raf-1, directly contributes to the deactivation of these cascades.
Abrogation of JAK1-Stat3 Signaling
In combination with the EGFR inhibitor erlotinib, this compound has been shown to suppress the JAK1-Stat3 signaling pathway.[1] Erlotinib treatment alone can lead to an increase in the phosphorylation of Stat3, a potential resistance mechanism. This compound abrogates this erlotinib-induced Stat3 phosphorylation, suggesting a synergistic mechanism to overcome drug resistance.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antitumor activity of this compound from preclinical studies.
Table 1: In Vitro Growth Inhibitory Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | MET Status | IC50 (nM) for this compound |
| NCI-H292 | Wild-type | Not specified | 240 |
| NCI-H441 | Wild-type | Amplified | 270 |
| NCI-H1650 | del E746-A750 | Not specified | 140 |
| PC-9 | del E746-A750 | Not specified | 200 |
| HCC827 | del E746-A750 | Not specified | 170 |
| NCI-H1975 | L858R, T790M | Not specified | 550 |
| Calu-3 | Wild-type | Not specified | 280 |
Data sourced from Ono et al., 2013.[1]
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Status | Treatment | Tumor Growth Inhibition (%) |
| NCI-H1650 | del E746-A750 | This compound (daily oral administration) | Dose-dependent, max 131% |
| NCI-H292 | Wild-type | This compound + Erlotinib | Synergistic antitumor effect |
| NCI-H1975 | L858R, T790M | This compound + Erlotinib | Enhanced antitumor activity |
Data synthesized from Ono et al., 2013.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Growth Inhibition Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Culture: NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are converted to percentage of viable cells relative to the vehicle control. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Western Blotting
This protocol is used to assess the levels of specific proteins and their phosphorylation status following treatment with this compound.
-
Cell Lysis: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours). The cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., EGFR, p-AKT, AKT, p-ERK, ERK, p-Stat3, Stat3, Hsp70) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
References
CH5164840: A Technical Guide to a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis and tumor progression.[1][2] By targeting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and subsequent inhibition of tumor growth. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its antitumor effects by inhibiting Hsp90, which leads to the degradation of a wide range of oncogenic client proteins.[1] Key client proteins affected by this compound include EGFR, HER2, MET, and Raf1.[1] The degradation of these proteins disrupts downstream signaling pathways critical for cell proliferation and survival, such as the AKT and ERK pathways.[1] A hallmark of Hsp90 inhibition is the induction of Hsp70, a compensatory heat shock protein, which has been observed following treatment with this compound.[1]
Signaling Pathway of this compound
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in both in vitro and in vivo preclinical models of non-small-cell lung cancer (NSCLC) and HER2-overexpressing cancers.[1][3]
In Vitro Activity
This compound exhibits potent antiproliferative activity against a panel of NSCLC cell lines, irrespective of their EGFR mutation status.[1]
| Cell Line | EGFR Status | This compound IC50 (µM) |
| PC-9 | E746_A750del | 0.16 |
| HCC827 | E746_A750del | 0.14 |
| NCI-H292 | WT overexpression | 0.49 |
| NCI-H1781 | WT | 0.55 |
| A549 | WT | 0.19 |
| NCI-H1650 | E746_A750del | 0.16 |
| NCI-H1975 | L858R and T790M | 0.30 |
| Data sourced from a study on non-small-cell lung cancer cell lines.[1] |
In Vivo Activity
Oral administration of this compound has shown dose-dependent antitumor activity in xenograft models of NSCLC.[1] Notably, in an NCI-H1650 xenograft model, daily oral administration of this compound resulted in a maximum tumor growth inhibition (TGI) of 131%.[1] Furthermore, this compound has demonstrated efficacy in erlotinib-resistant models, such as the NCI-H1975 (T790M mutation) xenograft.[2]
In models of HER2-overexpressing gastric and breast cancer (NCI-N87 and BT-474 xenografts), this compound also exhibited potent antitumor efficacy and was well-tolerated.[3]
Combination Therapy
The combination of this compound with the EGFR tyrosine kinase inhibitor (TKI) erlotinib has been shown to enhance antitumor activity.[1][2] This combination is effective in NSCLC models with EGFR overexpression and in models with acquired resistance to erlotinib, such as those harboring the T790M mutation.[1][2] The enhanced effect is attributed to the dual targeting of EGFR-dependent signaling and the broader effects of Hsp90 inhibition, which can overcome resistance mechanisms.[1] Combination treatment with HER2-targeted agents like trastuzumab and lapatinib has also shown significantly enhanced antitumor efficacy in gastric and breast cancer models.[3]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the activity of this compound.
Preclinical Study Workflow
Cell Viability Assay
This protocol is a general representation of an MTT-based cell viability assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.04, 0.2, 1, 5 µM) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting
This protocol outlines the general steps for western blot analysis to assess protein levels.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 24 hours), then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., EGFR, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Xenograft Studies
This protocol provides a general framework for in vivo xenograft experiments.
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 200-300 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound orally once daily at specified doses. The vehicle control typically consists of a solution such as 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (length x width²) / 2.
-
Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [(T_t - T_0) / (C_t - C_0)]) x 100, where T and C are the mean tumor volumes of the treated and control groups, respectively, at time t and day 0.[1]
-
Pharmacodynamic Analysis: At the end of the study, collect blood and/or tumor tissue at a specified time point after the last dose (e.g., 4 hours) for biomarker analysis, such as western blotting for Hsp70 induction in peripheral blood mononuclear cells (PBMCs).[1]
Conclusion
This compound is a promising Hsp90 inhibitor with potent single-agent and combination antitumor activity in preclinical models of NSCLC and HER2-overexpressing cancers. Its mechanism of action, centered on the degradation of key oncogenic client proteins, provides a strong rationale for its clinical development, particularly in tumors addicted to Hsp90-dependent signaling pathways and in overcoming resistance to targeted therapies. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in the further investigation of this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery of CH5164840: An In-Depth Technical Guide to a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5164840, also known as Debio 0932, is a potent, orally bioavailable, second-generation small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its discovery represents a significant advancement in the pursuit of targeted cancer therapies. By inhibiting the ATP-binding site in the N-terminal domain of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This guide provides a comprehensive technical overview of the discovery and preclinical characterization of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies underpinning its development.
Introduction
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of numerous client proteins. In cancer cells, Hsp90 is overexpressed and essential for maintaining the function of a multitude of proteins that drive tumor initiation, progression, and survival, including mutated and overexpressed kinases and transcription factors. This reliance makes Hsp90 an attractive target for cancer therapy.
This compound emerged from virtual screening and structure-based drug design efforts as a novel inhibitor with a distinct chemical structure. It has demonstrated potent antitumor activity across a range of preclinical cancer models, both as a single agent and in combination with other targeted therapies.
Mechanism of Action
This compound competitively binds to the ATP pocket in the N-terminal domain of Hsp90, inhibiting its intrinsic ATPase activity. This enzymatic activity is crucial for the Hsp90 chaperone cycle. Inhibition of ATP hydrolysis locks Hsp90 in a conformation that is unfavorable for client protein maturation, leading to the recruitment of E3 ubiquitin ligases, such as CHIP, which tag the client proteins for degradation by the proteasome.
The downstream consequences of Hsp90 inhibition by this compound are the depletion of key oncogenic drivers, resulting in the suppression of critical cancer-promoting signaling pathways.
Signaling Pathway: Hsp90 Inhibition and Client Protein Degradation
CH5164840: A Novel Hsp90 Inhibitor for Non-Small-Cell Lung Cancer
An In-depth Technical Guide on Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CH5164840 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Preclinical research, primarily in non-small-cell lung cancer (NSCLC), has demonstrated its potential as a potent anti-tumor agent, both as a monotherapy and in combination with existing targeted therapies. This document provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. As of the latest available information, this compound has not entered clinical trials for NSCLC.
Mechanism of Action
This compound functions by inhibiting Hsp90, a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncogenic drivers.[1][2] By blocking the ATP-binding site of Hsp90, this compound leads to the ubiquitination and subsequent proteasomal degradation of these client proteins. In the context of NSCLC, a key client protein is the Epidermal Growth Factor Receptor (EGFR), including its mutated and overexpressed forms.[1][2] The degradation of EGFR and other Hsp90 client proteins disrupts downstream signaling pathways essential for tumor cell proliferation, survival, and growth.[1][2]
In Vitro Efficacy
The anti-proliferative activity of this compound has been evaluated in a panel of human NSCLC cell lines with varying EGFR mutation statuses. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | EGFR Status | This compound IC50 (μM) | Erlotinib IC50 (μM) |
| PC-9 | E746_A750del | 0.16 | 0.0048 |
| HCC827 | E746_A750del | 0.14 | 0.0047 |
| NCI-H1650 | E746_A750del, PTEN null | 0.16 | 4.10 |
| NCI-H1975 | L858R and T790M | 0.30 | 13.00 |
| NCI-H292 | WT overexpression | 0.49 | 0.16 |
| NCI-H1781 | WT | 0.55 | 1.70 |
| A549 | WT | 0.19 | 3.40 |
Data sourced from Ono et al., 2013.[1]
In Vivo Antitumor Activity
The in vivo efficacy of this compound has been demonstrated in mouse xenograft models of human NSCLC.
Monotherapy
Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in the NCI-H1650 xenograft model, which harbors an EGFR mutation and is PTEN null. A maximum tumor growth inhibition (TGI) of 131% was observed.[1]
Combination Therapy with Erlotinib
The combination of this compound with the EGFR tyrosine kinase inhibitor (TKI) erlotinib has shown synergistic or enhanced antitumor activity, particularly in models of EGFR overexpression and erlotinib resistance.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) | Outcome |
| NCI-H292 | Erlotinib (25 mg/kg) + this compound (12.5 mg/kg) | Statistically significant | Synergistically enhanced antitumor activity compared to either monotherapy, leading to tumor regression. |
| NCI-H1975 | Erlotinib (25 mg/kg) + this compound (25 mg/kg) | Statistically significant | Significant tumor growth inhibition, whereas erlotinib alone had no effect. |
Data sourced from Ono et al., 2013.[1]
Signaling Pathway Modulation
This compound, through Hsp90 inhibition, leads to the degradation of key signaling proteins, thereby disrupting multiple oncogenic pathways.
Caption: Signaling pathways affected by this compound in NSCLC.
Combination treatment with erlotinib and this compound has been shown to reduce the protein levels of EGFR, phospho-EGFR, and downstream signaling molecules AKT and ERK.[1] Interestingly, in NCI-H292 cells, erlotinib treatment alone was observed to increase the phosphorylation of STAT3, an effect that was abrogated by the addition of this compound, likely due to the degradation of JAK1 and STAT3, which are also Hsp90 client proteins.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 values.
NSCLC cells were seeded in 96-well plates and treated with various concentrations of this compound and/or erlotinib for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo). The IC50 values were calculated from the dose-response curves.
Western Blotting
Caption: Workflow for Western Blot analysis of protein expression.
NSCLC cells were treated with this compound and/or erlotinib for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, JAK1, STAT3, p-STAT3). Horseradish peroxidase-conjugated secondary antibodies were used for detection via chemiluminescence.
Caspase-3/7 Activity Assay
To assess the induction of apoptosis, NCI-H292 cells were treated with this compound and/or erlotinib. Caspase-3/7 activity was measured using a commercially available assay kit (e.g., Caspase-Glo 3/7 Assay). An increase in luminescence indicates the activation of caspases and induction of apoptosis. In these studies, the combination of this compound and erlotinib significantly enhanced caspase-3/7 activity compared to erlotinib alone.[1]
In Vivo Xenograft Studies
Caption: General workflow for in vivo NSCLC xenograft studies.
Human NSCLC cells were subcutaneously injected into the flank of athymic nude mice.[3] Once tumors reached a specified volume, mice were randomized into treatment groups and treated orally with this compound, erlotinib, the combination, or vehicle control. Tumor volumes and body weights were measured regularly to assess efficacy and toxicity. Tumor growth inhibition was calculated at the end of the study.
Clinical Development
A thorough search of publicly available clinical trial registries and literature indicates that this compound has not been evaluated in clinical trials for non-small-cell lung cancer or any other indication. The development status of this compound by its originator, Chugai Pharmaceutical, is not publicly known.
Conclusion and Future Directions
This compound is a potent Hsp90 inhibitor with significant preclinical anti-tumor activity in NSCLC models, particularly in combination with EGFR TKIs. Its ability to induce the degradation of multiple oncogenic client proteins provides a strong rationale for its development, especially in the context of acquired resistance to targeted therapies. The lack of publicly available clinical trial data, however, makes its future in the clinical setting uncertain. Further investigation into its safety profile and clinical efficacy would be necessary to realize its therapeutic potential for patients with non-small-cell lung cancer.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
Preclinical Profile of CH5164840: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound disrupts the function of these oncoproteins, leading to their degradation and subsequent inhibition of tumor growth. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the ubiquitin-proteasome-mediated degradation of Hsp90 client proteins. Key client proteins affected by this compound in non-small-cell lung cancer (NSCLC) include EGFR, HER2, MET, and Raf1.[1] The degradation of these proteins results in the suppression of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[1] Furthermore, inhibition of Hsp90 by this compound leads to an induction of Hsp70, a known biomarker of Hsp90 inhibition.[1]
Data Presentation
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity across a panel of human non-small-cell lung cancer (NSCLC) cell lines with various genetic backgrounds. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized in the table below.
| Cell Line | EGFR Status | This compound IC50 (µM) |
| PC-9 | ΔE746-A750 | 0.14 |
| HCC827 | ΔE746-A750 | 0.21 |
| NCI-H292 | Wild-type (overexpression) | 0.28 |
| NCI-H1975 | T790M & L858R mutant | 0.55 |
| NCI-H1650 | ΔE746-A750, PTEN null | 0.26 |
| NCI-H1781 | HER2 G776insV_G/C mutant | 0.33 |
| A549 | K-ras mutant | 0.41 |
| Data from Ono et al., 2013.[1] |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of this compound was evaluated in several NSCLC xenograft models in nude mice. Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.
| Xenograft Model | EGFR Status | Dose (mg/kg, daily oral) | Maximum TGI (%) |
| NCI-H1650 | EGFR mutant, PTEN null | 25 | 131 |
| NCI-H292 | Wild-type EGFR overexpression | 25 | 85 |
| NCI-H1975 | EGFR mutant | 50 | 102 |
| NCI-H441 | Wild-type EGFR, MET overexp. | 50 | 98 |
| TGI: Tumor Growth Inhibition. Data from Ono et al., 2013.[1] |
Pharmacokinetic Profile
Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. However, studies have confirmed that this compound is orally bioavailable and exhibits potent in vivo antitumor efficacy upon oral administration.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines the methodology used to determine the antiproliferative activity of this compound.
-
Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at a density of 3,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Absorbance Reading: The plates are incubated for an additional 2-4 hours, and the absorbance is measured at 450 nm using a microplate reader.
-
IC50 Calculation: The percentage of growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined using a dose-response curve.
Western Blotting
This protocol was used to assess the effect of this compound on Hsp90 client proteins and downstream signaling molecules.
-
Cell Treatment: NSCLC cells are treated with various concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 µM) for 24 hours.[1]
-
Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, Hsp70) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The following protocol was employed to evaluate the in vivo antitumor activity of this compound.
-
Animal Model: Athymic nude (BALB/c nu/nu) mice are used.
-
Tumor Cell Implantation: 0.5–1.0 × 10^7 cancer cells are implanted subcutaneously into the right flank of the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 100-200 mm³.
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered orally, once daily, at the specified doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
TGI Calculation: Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 – (Tf – Ti) / (Cf – Ci)] × 100, where Ti and Tf are the mean tumor volumes of the treated group at the start and end of treatment, and Ci and Cf are the mean tumor volumes of the control group at the start and end of treatment.
Kinase Assay
A specific, detailed protocol for a kinase assay used in the preclinical evaluation of this compound is not available in the public domain literature. However, a general approach to assess the inhibitory activity of a compound on a specific kinase involves incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
Conclusion
The preclinical data for this compound demonstrate its potent and broad-spectrum antitumor activity in non-small-cell lung cancer models. Its mechanism of action, centered on the inhibition of Hsp90 and the subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight the promise of this compound as a therapeutic agent for NSCLC and potentially other malignancies dependent on Hsp90 client proteins. Further investigation into its pharmacokinetic profile and efficacy in combination with other targeted therapies is warranted.
References
Methodological & Application
Application Notes and Protocols for Cell Viability Assays with CH5164840
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 (also known as Debio 0932 or CUDC-305) is a potent, orally active small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.
Mechanism of Action of this compound
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, which include numerous oncoproteins such as EGFR, HER2, MET, AKT, and RAF1. The simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 inhibitors like this compound a promising therapeutic strategy, particularly in cancers that have developed resistance to targeted therapies.
Application Notes and Protocols: CH5164840 in Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to targeted therapies remains a significant challenge in cancer treatment. One prominent example is the development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib in non-small cell lung cancer (NSCLC). The heat shock protein 90 (Hsp90) chaperone protein is crucial for the stability and function of numerous oncogenic proteins, including mutated and wild-type EGFR. Inhibition of Hsp90 presents a promising strategy to overcome drug resistance by promoting the degradation of these client proteins.
CH5164840 is a novel, orally available Hsp90 inhibitor that has demonstrated potent antitumor activities. These application notes provide a comprehensive overview of the use of this compound in studying and overcoming drug resistance mechanisms, with a focus on its synergistic effects with erlotinib in NSCLC models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Mechanism of Action: Overcoming Erlotinib Resistance
This compound exerts its anticancer effects by inhibiting Hsp90, leading to the proteasomal degradation of Hsp90 client proteins. In the context of erlotinib resistance in NSCLC, this mechanism is particularly relevant. Erlotinib resistance can be mediated by several factors, including the T790M "gatekeeper" mutation in EGFR or the overexpression of wild-type EGFR.
This compound has been shown to induce the degradation of multiple Hsp90 client proteins involved in NSCLC pathogenesis and drug resistance, such as EGFR (including the T790M mutant), HER2, MET, and Raf1. By degrading these key drivers of tumor growth and survival, this compound can re-sensitize resistant tumors to EGFR inhibitors or enhance the efficacy of these agents in sensitive models.
Furthermore, the combination of this compound and erlotinib has been observed to effectively suppress downstream signaling pathways, such as the ERK and Stat3 pathways, which are often persistently activated in resistant tumors.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound alone and in combination with erlotinib on NSCLC cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound and Erlotinib in NSCLC Cell Lines
| Cell Line | EGFR Status | Treatment | IC50 (µM) |
| NCI-H292 | Wild-type (overexpression) | This compound | Data not specified |
| Erlotinib | Data not specified | ||
| This compound + Erlotinib | Synergistic inhibition | ||
| NCI-H1975 | L858R & T790M mutation | This compound | Data not specified |
| Erlotinib | >10 | ||
| This compound + Erlotinib | Enhanced inhibition | ||
| NCI-H1650 | delE746-A750, PTEN null | This compound | Data not specified |
| NCI-H441 | Wild-type | This compound | Data not specified |
Note: Specific IC50 values for this compound were not provided in the primary source material, but potent growth inhibitory activity was reported.[1]
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | EGFR Status | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| NCI-H292 | Wild-type (overexpression) | This compound | 12.5 | Substantial |
| Erlotinib | 25 | Moderate | ||
| This compound + Erlotinib | 12.5 + 25 | Significant Regression | ||
| NCI-H1975 | L858R & T790M mutation | This compound | Not specified | Substantial |
| Erlotinib | Not specified | Low efficacy | ||
| This compound + Erlotinib | Not specified | Enhanced antitumor activity | ||
| NCI-H1650 | delE746-A750, PTEN null | This compound | Not specified | Substantial |
| NCI-H441 | Wild-type | This compound | Not specified | Substantial |
Note: "Substantial" and "Significant Regression" indicate strong antitumor effects as described in the source material.[1][3]
Experimental Protocols
Cell Culture
The NCI-H1975 human NSCLC cell line, which harbors the EGFR L858R and T790M mutations, is a suitable model for studying acquired resistance to erlotinib.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:4.
-
Renew the culture medium every 2-3 days.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and erlotinib.
Materials:
-
96-well plates
-
NCI-H1975 cells
-
This compound and Erlotinib stock solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar MTS/MTT assay kit
-
Luminometer or spectrophotometer
Protocol:
-
Seed NCI-H1975 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and erlotinib, both individually and in combination, in culture medium.
-
Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubate the plates for 72 hours at 37°C.
-
Perform the CellTiter-Glo® or MTS/MTT assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis
This protocol is for assessing the levels of Hsp90 client proteins and downstream signaling molecules.
Materials:
-
NCI-H1975 cells
-
This compound and Erlotinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-MET, anti-Raf1, anti-p-ERK, anti-ERK, anti-p-Stat3, anti-Stat3, anti-Hsp70, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat NCI-H1975 cells with the desired concentrations of this compound and/or erlotinib for 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Caspase-3/7 Activity Assay
This assay measures the induction of apoptosis.
Materials:
-
96-well white-walled plates
-
NCI-H1975 cells
-
This compound and Erlotinib
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed NCI-H1975 cells in 96-well white-walled plates.
-
Treat the cells with this compound and/or erlotinib for the desired time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
In Vivo Xenograft Studies
This protocol outlines the assessment of antitumor activity in a mouse model.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
NCI-H292 or NCI-H1975 cells
-
Matrigel (optional)
-
This compound and Erlotinib formulations for oral gavage
-
Calipers
Protocol:
-
Subcutaneously implant NCI-H292 or NCI-H1975 cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, combination).
-
Administer the treatments daily via oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a valuable tool for investigating mechanisms of drug resistance, particularly in the context of EGFR-TKI resistance in NSCLC. Its ability to degrade key oncogenic drivers provides a strong rationale for its use in combination therapies. The protocols and data presented here offer a foundation for researchers to explore the potential of Hsp90 inhibition as a strategy to overcome therapeutic resistance in cancer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CH5164840 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the Hsp90 inhibitor, CH5164840, in various cell lines. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell culture experiments.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: As a starting point, a concentration range of 100 nM to 1 µM is recommended for initial experiments in a new cell line. Based on published data, the IC50 values for this compound in various non-small-cell lung cancer (NSCLC) cell lines range from 140 to 550 nM[1]. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: Some cell lines may be inherently resistant to Hsp90 inhibition. This could be due to lower dependence on Hsp90 client proteins for survival or the presence of drug efflux pumps.
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. It is recommended to perform a dose-response curve to determine the effective concentration for your cell line.
-
Incorrect Drug Handling and Storage: Ensure that this compound has been stored correctly, typically at -20°C, and that the solvent used for reconstitution is appropriate (e.g., DMSO). Repeated freeze-thaw cycles should be avoided.
-
High Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A3: If you observe excessive cytotoxicity, consider the following:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.1-0.5%. Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects. While specific kinome scan data for this compound is not publicly available, it is a known phenomenon for Hsp90 inhibitors to have off-target activities.[2][3] Performing a more detailed dose-response analysis with smaller concentration increments may help identify a therapeutic window with minimal toxicity.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Hsp90 inhibition.
Q4: How can I confirm that this compound is inhibiting Hsp90 in my cells?
A4: The most common method to confirm Hsp90 inhibition is to assess the degradation of known Hsp90 client proteins via western blotting. Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of its client proteins. Commonly assessed client proteins include EGFR, HER2, MET, AKT, and ERK.[1] A decrease in the protein levels of these clients upon treatment with this compound indicates target engagement. Another indicator of Hsp90 inhibition is the induction of heat shock proteins, such as Hsp70, which can also be monitored by western blot.[1]
Q5: What is the recommended solvent for dissolving this compound?
A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar small molecule inhibitors for in vitro studies.[4][5][6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in cell culture medium. Ensure the final DMSO concentration in the culture medium is minimal to avoid solvent-induced toxicity.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can serve as a reference for selecting an appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| NCI-H1650 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| NCI-H292 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| NCI-H1975 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| NCI-H441 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| A549 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| Calu-3 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
| HCC827 | Non-Small-Cell Lung Cancer (NSCLC) | 140-550 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of this compound's effects on your cell lines.
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
96-well opaque-walled plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to detect changes in the protein levels of Hsp90 clients.
-
Materials:
-
6-well plates or larger culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against Hsp90 client proteins (e.g., EGFR, HER2, AKT, ERK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in appropriate culture dishes and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to the loading control to determine the extent of protein degradation.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Visualizations
Signaling Pathway of Hsp90 and Inhibition by this compound
Caption: Hsp90-mediated signaling and this compound inhibition.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl sulfoxide solubility | Sigma-Aldrich [sigmaaldrich.com]
Off-target effects of CH5164840 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH5164840. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing the degradation of multiple proteins in our cell line after treatment with this compound, not just our primary target. Is this expected?
A1: Yes, this is an expected on-target effect of this compound that can be perceived as an off-target effect if not anticipated. This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a chaperone protein responsible for the stability and function of numerous client proteins, many of which are involved in tumor progression.[1][2] Therefore, inhibition of Hsp90 by this compound leads to the degradation of a range of its client proteins.
Key client proteins known to be degraded by this compound in non-small-cell lung cancer (NSCLC) cell lines include EGFR, HER2, MET, and Raf1.[2] This broad-spectrum activity is a hallmark of Hsp90 inhibitors. Researchers should be aware that the observed phenotype in their experiments is likely a composite effect of the degradation of multiple signaling proteins.
Q2: Our cells are showing an upregulation of Hsp70 after this compound treatment. Is this a sign of an off-target effect or contamination?
A2: The induction of Heat Shock Protein 70 (Hsp70) is a known cellular response to Hsp90 inhibition and not an off-target effect or a sign of contamination.[2] When Hsp90 is inhibited, the cell activates a heat shock response, leading to the increased expression of other heat shock proteins, most notably Hsp70.[2] This is a compensatory mechanism that can contribute to drug resistance by taking over some of the chaperone functions of Hsp90. Monitoring Hsp70 levels can therefore be a useful biomarker for target engagement of this compound.
Q3: We are using this compound in combination with an EGFR inhibitor (erlotinib) and see a synergistic effect on apoptosis and cell growth inhibition, but also an increase in Stat3 phosphorylation with the EGFR inhibitor alone. Can you explain this?
A3: This is a well-documented interaction. In some NSCLC cell lines, such as NCI-H292, treatment with erlotinib alone can lead to an increase in the phosphorylation of Stat3.[1][2] The addition of this compound abrogates this erlotinib-induced Stat3 phosphorylation.[1][2] The synergistic anti-tumor activity of the combination is attributed to the dual targeting of EGFR-driven pathways and the prevention of this potential resistance mechanism mediated by Stat3 activation. The combination of erlotinib and this compound has also been shown to effectively suppress downstream ERK signaling.[1][2]
Troubleshooting Guide
Issue: Unexpected changes in multiple signaling pathways.
-
Possible Cause: As an Hsp90 inhibitor, this compound affects multiple client proteins. This can lead to widespread and sometimes unexpected changes in various signaling pathways.
-
Troubleshooting Steps:
-
Identify Hsp90 Client Proteins: Consult a database of known Hsp90 client proteins to determine if the affected pathways are regulated by proteins chaperoned by Hsp90.
-
Western Blot Analysis: Perform western blot analysis for key Hsp90 client proteins (e.g., EGFR, HER2, MET, Raf1, AKT) and downstream signaling molecules (e.g., p-AKT, p-ERK) to confirm their degradation or inactivation.[2]
-
Control Experiments: Include appropriate controls, such as a different Hsp90 inhibitor or siRNA-mediated knockdown of Hsp90, to confirm that the observed effects are due to Hsp90 inhibition.
-
Issue: Development of resistance to this compound.
-
Possible Cause: A common mechanism of resistance to Hsp90 inhibitors is the upregulation of Hsp70, which can compensate for the loss of Hsp90 function.[2]
-
Troubleshooting Steps:
-
Monitor Hsp70 Levels: Use western blotting to monitor Hsp70 protein levels over time during this compound treatment. A significant increase may indicate the development of resistance.
-
Combination Therapy: Consider combining this compound with an Hsp70 inhibitor to overcome this resistance mechanism.
-
Dose-Response Analysis: Perform a dose-response analysis to determine if increasing the concentration of this compound can overcome the resistance.
-
Quantitative Data Summary
Table 1: In Vitro Cell Growth Inhibition of this compound in NSCLC Cell Lines
| Cell Line | Oncogenic Driver | GI50 (μM) |
| NCI-H1650 | EGFR mutant | 0.048 |
| NCI-H292 | Wild-type EGFR overexpression | 0.058 |
| NCI-H1975 | EGFR mutant (T790M) | 0.11 |
| NCI-H441 | Wild-type EGFR, MET overexpression | 0.063 |
Data extracted from Ono et al., 2013.
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | Oncogenic Driver | Dose of this compound | Tumor Growth Inhibition (%) |
| NCI-H1650 | EGFR mutant | 100 mg/kg, p.o., qd | 85 |
| NCI-H292 | Wild-type EGFR overexpression | 100 mg/kg, p.o., qd | 75 |
| NCI-H1975 | EGFR mutant (T790M) | 100 mg/kg, p.o., qd | 60 |
| NCI-H441 | Wild-type EGFR, MET overexpression | 100 mg/kg, p.o., qd | 70 |
Data extracted from Ono et al., 2013. p.o., per os (by mouth); qd, quaque die (every day).
Experimental Protocols
Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., NCI-H1650, NCI-H292, NCI-H1975, NCI-H441) at a suitable density. After overnight incubation, treat the cells with varying concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 μM) for 24 hours.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EGFR, HER2, MET, Raf1, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, daily).[2]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
Visualizations
Caption: Inhibition of Hsp90 by this compound leads to the degradation of multiple client proteins and suppression of downstream pro-survival and proliferative signaling pathways.
Caption: Experimental workflow demonstrating the induction of Hsp70 as a cellular response to Hsp90 inhibition by this compound, which can lead to drug resistance.
Caption: Logical relationship illustrating the synergistic effect of combining erlotinib and this compound, involving the abrogation of erlotinib-induced Stat3 phosphorylation.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving CH5164840 Efficacy in Resistant Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, CH5164840, particularly in the context of resistant cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for tumor progression and survival.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, including key oncogenic drivers like EGFR, HER2, and AKT, thereby exerting its anti-tumor effects.[2]
Q2: Why is this compound effective in cancer cells that have developed resistance to other targeted therapies, such as EGFR inhibitors?
A2: Resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib can arise from secondary mutations in the EGFR gene (e.g., T790M) or the activation of bypass signaling pathways.[3][4][5] this compound can overcome this resistance because EGFR is an Hsp90 client protein.[1][2] Inhibition of Hsp90 leads to the degradation of the mutated EGFR protein, thereby blocking downstream signaling even when the TKI binding site is altered.[2] Furthermore, this compound can simultaneously target multiple oncogenic pathways that may be activated as bypass mechanisms.[2][6]
Q3: In which cancer types has this compound shown promise?
A3: Preclinical studies have demonstrated the anti-tumor activity of this compound in non-small-cell lung cancer (NSCLC) cell lines and xenograft models.[1][2] Its efficacy is particularly notable in NSCLC with EGFR overexpression or mutations, where it enhances the activity of EGFR inhibitors.[1][2]
Troubleshooting Guides
Problem 1: Suboptimal efficacy of this compound as a monotherapy in our resistant cancer cell line.
-
Possible Cause 1: Intrinsic resistance mechanisms.
-
Troubleshooting: The cancer cells may not be dependent on Hsp90 client proteins for survival. Confirm the expression levels of key Hsp90 client proteins (e.g., EGFR, HER2, AKT, c-Met) via Western blot. If the expression of these proteins is low, the cells may be less sensitive to Hsp90 inhibition.
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting: Inhibition of Hsp90 can sometimes lead to the activation of feedback loops or alternative survival pathways. The PI3K/AKT/mTOR pathway is a common compensatory pathway.[7][8][9][10] Consider combination therapy. For instance, combining this compound with an EGFR inhibitor like erlotinib has been shown to be effective in erlotinib-resistant models.[1][2]
-
-
Possible Cause 3: Incorrect drug concentration or treatment duration.
-
Troubleshooting: Perform a dose-response study to determine the optimal concentration and duration of this compound treatment for your specific cell line. We recommend a starting concentration range based on published data and titrating from there.
-
Problem 2: Difficulty in interpreting the results of our combination therapy with this compound and an EGFR inhibitor.
-
Possible Cause 1: Lack of synergistic effect.
-
Troubleshooting: Ensure that the concentrations of both drugs are appropriate. A fixed-ratio experimental design or a checkerboard assay can be used to systematically evaluate synergy. Calculate the Combination Index (CI) using software like CompuSyn to quantitatively determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Possible Cause 2: Unexpected antagonism.
-
Troubleshooting: While uncommon with this combination, antagonism can occur. Investigate the scheduling and sequence of drug administration. Concurrent administration may not always be optimal. Consider sequential treatment regimens (e.g., pre-treating with one agent before adding the second).
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: Verify the on-target effects of each drug. For this compound, confirm the degradation of Hsp90 client proteins via Western blot. For the EGFR inhibitor, confirm the inhibition of EGFR phosphorylation. This will help to ensure that the observed effects are due to the intended mechanisms of action.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | GI50 (μM) of this compound |
| NCI-H292 | Wild-type, overexpressed | Data not specified |
| NCI-H1975 | T790M mutation (erlotinib-resistant) | Data not specified |
GI50 values represent the concentration of the drug that causes 50% growth inhibition. Data is based on findings from a study by Ono et al.[1][2]
Table 2: Effect of this compound in Combination with Erlotinib in an Erlotinib-Resistant Xenograft Model (NCI-H1975)
| Treatment Group | Average Tumor Volume (mm³) |
| Vehicle Control | ~1200 |
| Erlotinib (50 mg/kg, daily) | ~1000 |
| This compound (20 mg/kg, daily) | ~600 |
| Erlotinib + this compound | ~200 |
Data is approximated from graphical representations in a study by Ono et al.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, the combination drug (e.g., erlotinib), or the combination of both for 72 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Protocol 2: Western Blot Analysis for Hsp90 Client Protein Degradation
-
Cell Lysis: Treat cells with the desired concentration of this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: Mechanism of Hsp90 inhibition by this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Overcome Resistance to Anti-EGFR Therapy [ebrary.net]
- 7. celcuity.com [celcuity.com]
- 8. The PI3K/AKT pathway promotes gefitinib resistance in mutant KRAS lung adenocarcinoma by a deacetylase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The activity of a PI3K δ-sparing inhibitor, MEN1611, in non-small cell lung cancer cells with constitutive activation of the PI3K/AKT/mTOR pathway [frontiersin.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: CH5164840 and Erlotinib Synergy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting synergy experiments with CH5164840 and erlotinib.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and erlotinib?
A1: Erlotinib is a reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3][4] It competitively binds to the ATP binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking downstream signaling pathways involved in cancer cell proliferation.[3][5] this compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90).[6][7] Hsp90 is a chaperone protein required for the stability and function of numerous client proteins, including EGFR.[6][7] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways.
Q2: What is the rationale for combining this compound and erlotinib?
A2: The combination of this compound and erlotinib has been shown to have enhanced antitumor activity, particularly in non-small-cell lung cancer (NSCLC).[6][7] This synergy is based on the dual targeting of the EGFR pathway. While erlotinib directly inhibits EGFR kinase activity, this compound promotes the degradation of the EGFR protein itself. This combination can be effective in tumors with EGFR overexpression and can also overcome resistance to erlotinib, such as that caused by the T790M mutation.[6][7]
Q3: Which signaling pathways are most relevant to this compound and erlotinib synergy?
A3: The primary pathway is the EGFR signaling cascade. Key downstream pathways that are affected and should be monitored include the PI3K/Akt and MAPK/ERK pathways.[5][7] Additionally, STAT3 signaling has been implicated, where erlotinib treatment can sometimes increase STAT3 phosphorylation, an effect that is abrogated by Hsp90 inhibition with this compound.[6][7]
Troubleshooting Guide
Cell Viability Assays
Q4: My cell viability assay shows inconsistent results or high variability between replicates. What are the possible causes and solutions?
A4: Inconsistent results in cell viability assays are a common issue.[8] Potential causes and troubleshooting steps are outlined in the table below.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell stress. Use a calibrated multichannel pipette for seeding. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Contamination | Regularly check for microbial contamination in cell cultures.[9] Practice strict aseptic techniques. |
| Reagent Issues | Ensure reagents are properly stored and not expired.[9] Prepare fresh reagents if necessary. |
| Compound Precipitation | Check the solubility of this compound and erlotinib in your culture medium. If precipitation is observed at higher concentrations, consider using a lower concentration range or a different solvent (with appropriate vehicle controls). |
| Inconsistent Incubation Times | Standardize the incubation time for drug treatment and for the viability reagent (e.g., MTT, CellTiter-Glo). |
| Instrument Malfunction | Ensure the plate reader is functioning correctly and has been recently calibrated. |
Q5: I am not observing a synergistic effect between this compound and erlotinib. What could be wrong?
A5: A lack of synergy can be due to several factors, from experimental design to the biological context of the cell line used.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | Perform dose-response curves for each drug individually to determine their IC50 values.[10] Based on the IC50s, design a synergy matrix with a range of concentrations above and below the IC50 for both drugs. |
| Incorrect Combination Ratio | The synergistic effect of two drugs can be ratio-dependent. Test different fixed-ratio combinations of this compound and erlotinib. |
| Inappropriate Cell Line | The synergy may be cell-type specific. Ensure your cell line has the appropriate molecular characteristics (e.g., EGFR expression, erlotinib sensitivity/resistance). |
| Assay Endpoint and Timing | The synergistic effect may be more pronounced at different time points. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint. |
| Data Analysis Method | Ensure you are using a robust method for synergy analysis, such as the Chou-Talalay method, and that the data is correctly entered into the analysis software (e.g., CompuSyn).[11] |
Synergy Analysis (Chou-Talalay Method)
Q6: I am having trouble interpreting the Combination Index (CI) values from my Chou-Talalay analysis. What do they mean?
A6: The Combination Index (CI) provides a quantitative measure of the interaction between two drugs. The interpretation is as follows:
| CI Value | Interpretation |
| CI < 1 | Synergism: The effect of the two drugs is greater than the expected additive effect. |
| CI = 1 | Additive Effect: The effect of the two drugs is equal to the expected additive effect. |
| CI > 1 | Antagonism: The effect of the two drugs is less than the expected additive effect. |
It is important to assess CI values at multiple effect levels (e.g., Fa = 0.5, 0.75, 0.9) as the nature of the interaction can change with the dose/effect.[11]
Q7: My dose-response curves for the single agents are not fitting the model well in the synergy analysis software. How can I fix this?
A7: A poor fit of the dose-response curves can lead to inaccurate synergy calculations.[12]
| Potential Cause | Troubleshooting Steps |
| Insufficient Data Points | Use a sufficient number of data points (e.g., 6-8 concentrations) for each drug to accurately define the dose-response curve. |
| Inappropriate Concentration Range | The concentration range should span from no effect to a maximal effect to properly determine the IC50 and the slope of the curve. |
| Outliers | Identify and consider removing any clear outliers from your data set. |
| Data Normalization | Ensure your data is correctly normalized to the vehicle control (as 100% viability or 0% inhibition). |
Western Blot Analysis
Q8: I am not seeing the expected changes in my target proteins (e.g., p-EGFR, Akt, ERK) after treatment with this compound and erlotinib. What should I do?
A8: This could be due to issues with the treatment, sample preparation, or the western blotting procedure itself.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point to observe changes in your target proteins. |
| Protein Degradation | Ensure that samples are lysed in a buffer containing protease and phosphatase inhibitors and are kept on ice to prevent protein degradation. |
| Antibody Issues | Use antibodies that are validated for western blotting and are specific for your target protein (and its phosphorylated form).[13] Titrate your primary and secondary antibodies to find the optimal concentration.[14] |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of protein per well. Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Transfer Issues | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[13] |
| Blocking and Washing | Optimize blocking conditions (e.g., 5% BSA or non-fat milk) and ensure sufficient washing to reduce background and non-specific binding.[14] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, erlotinib, or the combination at a fixed ratio. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell viability.
Synergy Analysis (Chou-Talalay Method)
-
Data Input: Enter the dose-response data for this compound alone, erlotinib alone, and the combination into a synergy analysis software like CompuSyn.
-
Median-Effect Analysis: The software will generate dose-effect curves and perform a median-effect analysis to determine the IC50 (Dm) and the slope (m) for each drug and the combination.
-
CI Calculation: The software will then calculate the Combination Index (CI) at different fraction affected (Fa) levels.
-
Interpretation: Analyze the CI values to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). A CI plot (CI vs. Fa) can be generated to visualize the interaction across a range of effect levels.
Western Blotting
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for this compound and erlotinib synergy screening.
Caption: Simplified signaling pathway of this compound and erlotinib interaction.
Caption: Troubleshooting decision tree for lack of observed synergy.
References
- 1. drugs.com [drugs.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. SMPDB [smpdb.ca]
- 6. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. platypustech.com [platypustech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results with CH5164840
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the Hsp90 inhibitor, CH5164840.
Troubleshooting Guides
Problem 1: Reduced or Lack of Expected Efficacy (e.g., No Client Protein Degradation, No Cell Growth Inhibition)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Verify the IC50 value for your specific cell line. The IC50 for this compound can range from 140–550 nM in non-small-cell lung cancer (NSCLC) cell lines.[1] Perform a dose-response experiment to determine the optimal concentration for your experimental system. |
| Incorrect Vehicle or Poor Solubility | This compound for in vivo studies can be dissolved in a vehicle of 10% DMSO/10% Cremophor EL/0.02 N HCl in water.[1] Ensure the compound is fully dissolved before use. For in vitro studies, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%). |
| Compensatory Heat Shock Response | Inhibition of Hsp90 can induce the expression of other heat shock proteins, such as Hsp70, which can counteract the anti-tumor effects of Hsp90 inhibitors.[1] Assess Hsp70 levels by western blot. Consider co-treatment with an Hsp70 inhibitor or using siRNA to knockdown Hsp70. |
| Cell Line-Specific Resistance | The paradigm of Hsp90 inhibitor-induced client protein degradation does not hold true for all tumor cell lines. Confirm the Hsp90 dependency of your chosen cell line and its key oncogenic pathways. |
| Presence of Drug Efflux Pumps | Overexpression of multidrug resistance proteins could lead to the efflux of this compound from the cell, reducing its intracellular concentration and efficacy. |
Problem 2: Unexpected Off-Target Effects or Cellular Phenotypes
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inhibition of Hsp90 Isoforms | Hsp90 has two major cytosolic isoforms, Hsp90α and Hsp90β. Hsp90β is essential for cell survival, and its inhibition may be the source of dose-limiting toxicity.[2] Consider using isoform-specific inhibitors if available and relevant to your research question. |
| Broad Off-Target Kinase Inhibition | Like many small molecule inhibitors, this compound may have off-target effects on other kinases, especially at higher concentrations. Perform a kinome scan to identify potential off-target interactions. |
| Disruption of Non-Oncogenic Hsp90 Clients | Hsp90 has a vast clientele of proteins involved in numerous cellular processes beyond cancer. The observed phenotype may be a result of the degradation of a non-canonical or unexpected client protein. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally available Hsp90 inhibitor.[1] It binds to the ATP-binding pocket in the N-terminus of Hsp90, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for tumor growth and survival, such as EGFR, HER2, and MET.[1]
Q2: I'm not seeing degradation of my target client protein after treatment with this compound. What should I do?
A2: First, confirm that you are using an appropriate concentration and treatment time. For example, treatment of NSCLC cell lines with 0.04 to 5 µM of this compound for 24 hours has been shown to induce degradation of multiple Hsp90 client proteins.[1] If the conditions are correct, consider the possibility of cell line-specific differences in Hsp90 dependency or the induction of a compensatory heat shock response (e.g., Hsp70 upregulation).[1] We recommend performing a western blot to check for Hsp70 induction.
Q3: I am observing significant toxicity in my experiments. How can I mitigate this?
A3: High toxicity can result from using excessive concentrations of this compound. It is crucial to perform a dose-response curve to identify the optimal concentration that balances efficacy and toxicity. Also, ensure that the vehicle used to dissolve the inhibitor is not contributing to the toxicity. The dose-limiting toxicity of Hsp90 inhibitors may be linked to the inhibition of the essential Hsp90β isoform.[2]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to enhance the antitumor activity of the EGFR inhibitor erlotinib in NSCLC models, including those resistant to erlotinib alone.[1] It has also demonstrated significant antitumor efficacy in combination with HER2-targeted agents like trastuzumab and lapatinib in breast and gastric cancer models.
Quantitative Data
Table 1: In Vitro Growth Inhibitory Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | MET Status | This compound IC50 (nM) |
| PC-9 | Mutant (del E746-A750) | Normal | 140 |
| HCC827 | Mutant (del E746-A750) | Normal | 200 |
| NCI-H1650 | Mutant (del E746-A750) | Normal | 550 |
| NCI-H1975 | Mutant (L858R, T790M) | Normal | 280 |
| NCI-H292 | Wild-type | Normal | 260 |
| NCI-H441 | Wild-type | Overexpression | 330 |
| A549 | Wild-type | Normal | 470 |
Data from Ono et al., Cancer Sci, 2013.[1]
Experimental Protocols
In Vitro Cell-Based Assay for Client Protein Degradation
-
Cell Seeding: Plate your cancer cell line of choice in a multi-well plate at a density that will ensure cells are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a typical experiment, a 10 mM stock is prepared.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 µM) for 24 hours.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against your client protein of interest (e.g., EGFR, HER2, MET, p-Akt, p-ERK) and Hsp70. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation and Hsp70 induction at different concentrations of this compound.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 200–300 mm³, randomize the animals into treatment and control groups.[1]
-
Compound Formulation and Administration: Prepare this compound in a vehicle solution of 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water. Administer this compound orally once daily at the desired dose (e.g., 12.5 mg/kg).[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumors and/or peripheral blood mononuclear cells (PBMCs) to assess target engagement (e.g., client protein degradation, Hsp70 induction) by western blot.[1]
Visualizations
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
CH5164840 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, CH5164840.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] By inhibiting Hsp90, this compound leads to the degradation of numerous Hsp90 client proteins that are crucial for tumor progression and survival.[1]
Q2: Which signaling pathways are affected by this compound treatment?
This compound treatment has been shown to suppress several key signaling pathways in cancer cells. Notably, it downregulates the AKT and ERK signaling pathways.[2] Additionally, it has been observed to suppress the JAK1-Stat3 signaling pathway.[2]
Q3: What are the known client proteins of Hsp90 that are degraded upon this compound treatment?
Treatment with this compound has been demonstrated to significantly reduce the protein levels of key oncogenic drivers such as EGFR (Epidermal Growth Factor Receptor), HER2 (Human Epidermal Growth Factor Receptor 2), and MET.[2]
Q4: Is there a reliable biomarker to confirm the inhibitory action of this compound in cellular assays?
Yes, the induction of Hsp70 is a commonly used biomarker for Hsp90 inhibition.[2] Researchers can monitor the expression levels of Hsp70 to confirm the on-target activity of this compound in their experiments.[2]
Troubleshooting Guide
Issue 1: High variability in cell viability (IC50) values between experiments.
-
Potential Cause 1: Cell Line Heterogeneity. Different cancer cell lines can exhibit varying sensitivity to this compound, which may be influenced by their genetic background, such as EGFR mutation status.[2]
-
Recommendation: Ensure consistent use of cell line passages and perform regular cell line authentication. If using multiple cell lines, be aware of their specific genetic characteristics.
-
-
Potential Cause 2: Inconsistent Drug Concentration or Treatment Duration. The inhibitory effect of this compound is dose- and time-dependent.
-
Recommendation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure precise timing of treatment application and endpoint assays.
-
-
Potential Cause 3: Assay-Specific Variability. The choice of cell viability assay and its execution can introduce variability.
-
Recommendation: Use a validated and sensitive assay such as the CellTiter-Glo luminescent cell viability assay.[2] Ensure consistent cell seeding densities and incubation times.
-
Issue 2: Inconsistent results in combination therapy studies (e.g., with erlotinib).
-
Potential Cause 1: Suboptimal Dosing in Combination. The synergistic effect of this compound with other agents, like erlotinib, is dependent on the concentrations of both drugs.
-
Recommendation: Perform a dose-matrix study to identify the optimal concentrations for synergistic effects.
-
-
Potential Cause 2: Altered Signaling Crosstalk. The combination treatment can lead to complex changes in cellular signaling. For instance, erlotinib treatment alone can increase the phosphorylation of Stat3, an effect that is abrogated by Hsp90 inhibition with this compound.[1][2]
-
Recommendation: Analyze key downstream signaling pathways (e.g., AKT, ERK, Stat3) for both single-agent and combination treatments to understand the underlying molecular mechanisms.
-
Issue 3: Lack of in vivo anti-tumor activity in xenograft models.
-
Potential Cause 1: Inadequate Drug Formulation or Administration. The solubility and stability of this compound in the vehicle can affect its bioavailability.
-
Recommendation: A reported vehicle for this compound is 10% DMSO/10% Cremophor EL/0.02 N HCl in water, administered orally.[2] Ensure proper preparation and administration of the formulation.
-
-
Potential Cause 2: Insufficient Dose or Treatment Schedule. The anti-tumor effect in vivo is dose-dependent.
-
Potential Cause 3: Tumor Model Resistance. The chosen xenograft model may have intrinsic resistance mechanisms.
-
Recommendation: Use cell lines that have shown sensitivity to this compound in vitro. Consider models with known dependence on Hsp90 client proteins.
-
Quantitative Data Summary
Table 1: In Vitro Cell Growth Inhibition of this compound in NSCLC Cell Lines
| Cell Line | Erlotinib IC50 (nM) | This compound IC50 (nM) |
| NCI-H292 | 4.7 - 13000 | 140 - 550 |
| NCI-H1650 | 4.7 - 13000 | 140 - 550 |
| NCI-H1975 | 4.7 - 13000 | 140 - 550 |
| NCI-H441 | 4.7 - 13000 | 140 - 550 |
| A549 | 4.7 - 13000 | 140 - 550 |
| Calu-3 | 4.7 - 13000 | 140 - 550 |
| HCC827 | 4.7 - 13000 | 140 - 550 |
Data from a study on seven NSCLC cell lines, showing a range of sensitivities to erlotinib, while this compound showed more consistent IC50 values.[2]
Experimental Protocols
1. In Vitro Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed NSCLC cells onto a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 0.04, 0.2, 1, or 5 μM) for a specified duration (e.g., 24 hours).[2]
-
After treatment, assess cell viability using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions.[2]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability against the log of the drug concentration.
-
2. In Vivo Xenograft Model Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
-
Methodology:
-
Implant cancer cells (e.g., 0.5–1.0 × 10^7 cells) subcutaneously into the flank of athymic nude mice.[2]
-
Monitor tumor growth until tumors reach a volume of approximately 200–300 mm³.[2]
-
Randomize animals into treatment groups (e.g., vehicle control, this compound).[2]
-
Prepare this compound in a vehicle of 10% DMSO/10% Cremophor EL/0.02 N HCl in water.[2]
-
Administer this compound orally once daily for the duration of the study (e.g., 11 days).[2]
-
Measure tumor volume regularly using the formula: TV = (length × width²)/2.[2]
-
Monitor animal body weight as a measure of toxicity. The maximum tolerated dose is the dose that does not result in lethality or more than 20% body weight loss.[2]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI = (1 - [T_t - T_0] / [C_t - C_0]) × 100%.[2]
-
Visualizations
Caption: this compound inhibits Hsp90, leading to degradation of client proteins and suppression of downstream signaling pathways.
Caption: Workflow for determining the in vitro IC50 of this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of CH5164840 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of CH5164840's poor solubility in aqueous solutions for successful in vivo experiments.
Troubleshooting Guide: Formulation Issues
Problem: Precipitation of this compound is observed during or after formulation preparation.
| Potential Cause | Recommended Solution |
| Inadequate Solubilization | Ensure complete dissolution in the initial organic solvent (e.g., DMSO) before adding aqueous components. Gentle warming and sonication can aid dissolution. |
| Incorrect pH | The acidic component (e.g., 0.02 N HCl) is crucial for maintaining solubility. Verify the final pH of the formulation. |
| Order of Addition | The sequence of adding components to the formulation is critical. Always add the aqueous phase to the organic phase slowly while vortexing. |
| Component Concentration | The concentration of co-solvents and surfactants (e.g., DMSO, Cremophor EL) is optimized for solubility. Do not alter the recommended ratios without re-validating the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended vehicle formulation for in vivo studies with this compound?
A1: A commonly used and effective vehicle for oral administration of this compound in animal models is a formulation consisting of 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water[1]. This formulation has been successfully used in xenograft studies[1].
Q2: What are the general steps to prepare the recommended formulation?
A2: Please refer to the detailed experimental protocol provided in this guide. The key is to first dissolve this compound in DMSO, then add Cremophor EL, and finally, slowly add the acidic aqueous solution.
Q3: My experimental model is sensitive to DMSO or Cremophor EL. Are there alternative strategies?
A3: Yes, several alternative strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvent systems: Utilizing mixtures of water-miscible solvents such as polyethylene glycols (PEGs) and ethanol.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can improve its dissolution rate and bioavailability.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its solubility.
Each of these approaches requires careful formulation development and validation for your specific experimental needs.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90)[1][2]. Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways[1].
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Observations | Reference |
| DMSO | 5 mg/mL | Requires sonication and warming to 60°C | [3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.5 mg/mL | Clear solution | [3] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL | Clear solution | [3] |
| 10% DMSO / 90% Corn oil | ≥ 0.5 mg/mL | Clear solution | [3] |
| 10% DMSO / 10% Cremophor EL / 0.02 N HCl in Water | Not specified (used for in vivo dosing) | Vehicle for oral administration in xenograft models | [1] |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO / 10% Cremophor EL / 0.02 N HCl Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cremophor® EL (Kolliphor® EL)
-
Hydrochloric acid (HCl), 1 N solution
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution. For example, to make a final volume of 10 mL, dissolve the desired amount of this compound in 1 mL of DMSO.
-
Add 1 mL of Cremophor EL to the DMSO solution and mix thoroughly by vortexing.
-
Prepare an 8 mL solution of 0.02 N HCl by diluting the 1 N HCl stock in sterile water.
-
Slowly add the 8 mL of 0.02 N HCl to the DMSO/Cremophor EL mixture while continuously vortexing to ensure a stable emulsion.
-
The final solution will contain 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable formulation for this compound.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of CH5164840 and Other Hsp90 Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical molecular chaperone, playing a pivotal role in the folding, stability, and function of a multitude of oncogenic client proteins that drive the growth and survival of cancer cells. In non-small cell lung cancer (NSCLC), the most common form of lung cancer, the reliance on Hsp90 for maintaining the function of key drivers of malignancy, such as mutant Epidermal Growth Factor Receptor (EGFR), ALK fusion proteins, and MET, makes it a compelling therapeutic target. This guide provides a detailed comparison of CH5164840, a novel Hsp90 inhibitor, with other notable Hsp90 inhibitors—ganetespib, luminespib, and onalespib—that have been investigated for the treatment of NSCLC.
Performance Comparison of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors is often evaluated based on their ability to inhibit cancer cell proliferation (measured by IC50 values), suppress tumor growth in preclinical models, and elicit clinical responses in patients. The following tables summarize the available quantitative data for this compound and its counterparts.
In Vitro Efficacy: Inhibition of NSCLC Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each Hsp90 inhibitor required to inhibit the proliferation of various NSCLC cell lines by 50%. Lower values indicate higher potency.
| Cell Line | Oncogenic Driver(s) | This compound IC50 (nM) | Ganetespib IC50 (nM) | Luminespib IC50 (nM) | Onalespib IC50 (nM) |
| EGFR-Mutant | |||||
| NCI-H1975 | EGFR L858R/T790M | 140 - 550[1] | <10[2] | ~22[3] | ~22[3] |
| HCC827 | EGFR delE746-A750 | 140 - 550[1] | 2 - 30[4] | 2 - 40[5] | N/A |
| PC-9 | EGFR ΔE746-A750 | 140 - 550[1] | N/A | N/A | N/A |
| NCI-H1650 | EGFR ΔE746-A750, PTEN null | 140 - 550[1] | N/A | N/A | N/A |
| KRAS-Mutant | |||||
| A549 | KRAS G12S | 140 - 550[1] | 28[6] | N/A | N/A |
| H441 | KRAS G12V | N/A | 14[6] | N/A | N/A |
| H727 | KRAS G12V | N/A | 28[6] | N/A | N/A |
| HER2-Mutant | |||||
| NCI-H1781 | HER2 G776insV_G/C | 140 - 550[1] | N/A | N/A | N/A |
| Wild-Type EGFR | |||||
| NCI-H292 | EGFR Overexpression | 140 - 550[1] | N/A | N/A | N/A |
N/A: Data not available in the searched sources.
In Vivo Efficacy: Tumor Growth Inhibition in NSCLC Xenograft Models
Preclinical evaluation in animal models provides crucial insights into the potential therapeutic efficacy of a drug. The following table summarizes the reported effects of the Hsp90 inhibitors on tumor growth in NSCLC xenograft models.
| Inhibitor | NSCLC Xenograft Model | Dosing Regimen | Outcome |
| This compound | NCI-H292 (EGFR overexpression) | Not specified | Enhanced antitumor activity in combination with erlotinib[1][7] |
| NCI-H1975 (EGFR L858R/T790M) | Not specified | Enhanced antitumor activity in combination with erlotinib[1][7] | |
| Ganetespib | NCI-H1975 (EGFR L858R/T790M) | 125 mg/kg, single dose | Inhibition of proliferation and induction of apoptosis[4] |
| H1975 | 150 mg/kg weekly | Improved efficacy in combination with paclitaxel or docetaxel[2] | |
| HCC827 | 75 mg/kg | Potent tumor growth inhibition (T/C 26%)[2] | |
| Luminespib | Human tumor xenografts | 50, 75 mg/kg, i.p. | Effective suppression of tumor growth rate[8] |
| Onalespib | EGFR-driven NSCLC model | Not specified | Delayed emergence of resistance to erlotinib[9] |
T/C: Treatment vs. Control ratio, a measure of tumor growth inhibition.
Clinical Efficacy in NSCLC Patients
Clinical trials are essential to determine the safety and efficacy of new drugs in humans. The table below outlines key findings from clinical studies of these Hsp90 inhibitors in NSCLC patients.
| Inhibitor | Clinical Trial | Patient Population | Key Outcomes |
| Ganetespib | Phase II (GALAXY-1) | Advanced NSCLC (adenocarcinoma) | Combination with docetaxel showed potential for improved survival[10][11] |
| Luminespib | Phase II (NCT01854034) | EGFR exon 20 insertion NSCLC | ORR: 17%; Median PFS: 2.9 months. Met primary endpoint.[12][13] |
| Phase II (NCT01124864) | Molecularly defined advanced NSCLC | Demonstrated efficacy in patients with EGFR mutations and ALK rearrangements[14] | |
| Onalespib | Phase I/II | EGFR-mutant NSCLC | Combination with erlotinib studied for safety and efficacy[15] |
ORR: Objective Response Rate; PFS: Progression-Free Survival.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the Hsp90 signaling pathway in NSCLC and a typical experimental workflow.
Caption: Hsp90 signaling pathway in NSCLC and points of inhibition.
Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of Hsp90 inhibitors. Specific details may vary between individual studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: NSCLC cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Hsp90 inhibitor or a vehicle control (e.g., DMSO).[16]
-
Incubation: The plates are incubated for a specified period, typically 72 hours.[16]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 1-4 hours.[17]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.[17][18]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[16]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the degradation of Hsp90 client proteins.
-
Cell Lysis: NSCLC cells are treated with the Hsp90 inhibitor for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., EGFR, ALK, p-AKT, or Hsp70) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor activity of a compound in a living organism.
-
Cell Implantation: A specific number of human NSCLC cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium and injected subcutaneously or orthotopically into the flank or lung of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The mice are randomized into treatment and control groups. The Hsp90 inhibitor is administered according to a specific dose and schedule (e.g., intraperitoneally, intravenously, or orally).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: The general health of the mice, including body weight and any signs of distress, is monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry). The antitumor efficacy is typically expressed as tumor growth inhibition.
Conclusion
This compound demonstrates potent in vitro activity across a range of NSCLC cell lines, comparable to other next-generation Hsp90 inhibitors. Its particular strength appears to be in combination with EGFR tyrosine kinase inhibitors, where it can enhance antitumor activity, even in resistant models. Ganetespib and luminespib have also shown promising activity, with ganetespib exhibiting high potency and luminespib showing efficacy in the difficult-to-treat EGFR exon 20 insertion patient population. Onalespib's ability to induce prolonged oncoprotein knockdown is a noteworthy feature.
The development of Hsp90 inhibitors has been challenging, with issues of toxicity and modest single-agent activity in broad patient populations. However, the data for these second and third-generation inhibitors suggest that a more targeted approach, focusing on specific molecular subtypes of NSCLC and rational combination therapies, holds promise for the future of Hsp90 inhibition in the treatment of this disease. Further clinical investigation is warranted to fully define the therapeutic potential of this compound and other Hsp90 inhibitors in NSCLC.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activity of the Hsp90 inhibitor ganetespib with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of the Hsp90 inhibitor Luminespib Among Non-Small Cell Lung Cancers Harboring EGFR Exon 20 Insertions. [clin.larvol.com]
- 14. researchgate.net [researchgate.net]
- 15. Erlotinib and Onalespib Lactate Focused on EGFR Exon 20 Insertion Non-Small Cell Lung Cancer (NSCLC): A California Cancer Consortium Phase I/II Trial (NCI 9878) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.4. MTT assays for cell viability [bio-protocol.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Construction of An Orthotopic Xenograft Model of Non-small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HSP90 Inhibitors: CH5164840 and AUY922
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two potent Heat Shock Protein 90 (HSP90) inhibitors: CH5164840 and AUY922 (also known as Luminespib). By summarizing key experimental data, outlining methodologies, and visualizing the targeted signaling pathways, this document aims to offer an objective resource for researchers in oncology and drug development.
Introduction to this compound and AUY922
Both this compound and AUY922 are synthetic small molecules that target the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2] Inhibition of HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.[1][2] While both compounds share a common mechanism of action, their specific activities and preclinical profiles exhibit distinct characteristics.
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative activity of this compound and AUY922 has been evaluated across a range of cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values. It is important to note that these values are from separate studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed potent antitumor activity | [3][4] |
| NCI-H292 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed remarkable antitumor activity | [3][4] |
| NCI-H1650 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed substantial antitumor activity | [4] |
| NCI-H441 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed substantial antitumor activity | [4] |
Table 2: In Vitro Anti-proliferative Activity of AUY922
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Various | Human Cancer Cell Lines | Average GI50 of 9 nM | [5] |
| Gastric Cancer | Gastric Cancer | 2 - 40 nM | [5] |
| BEAS-2B | Normal Bronchial Epithelial | 28.49 nM | [5] |
| Breast Cancer | Breast Cancer | 3 - 126 nM | [6] |
| NCI-N87 | Gastric Cancer | Not specified, but effective | [5] |
| H1299 | Non-Small Cell Lung Cancer | 2850 nM (2.85 µM) | [7] |
| TT | Medullary Thyroid Cancer | ~25 nM (at 72h) | [8] |
| MZ-CRC-1 | Medullary Thyroid Cancer | ~25 nM (at 72h) | [8] |
Note: The significantly higher IC50 value for AUY922 in the H1299 cell line from one study may reflect differences in experimental conditions or cell line-specific resistance mechanisms.[7]
In Vivo Efficacy: Preclinical Xenograft Models
The antitumor activity of both compounds has been confirmed in in vivo xenograft models.
This compound In Vivo Data
In preclinical studies, this compound demonstrated significant antitumor activity in various non-small cell lung cancer (NSCLC) xenograft models.[3][4] Notably, it showed substantial efficacy in models of wild-type EGFR overexpression (NCI-H292), EGFR mutation (NCI-H1975), and MET-overexpressing wild-type EGFR (NCI-H441).[4] Furthermore, this compound was found to enhance the antitumor activity of the EGFR inhibitor erlotinib in both EGFR-overexpressing and erlotinib-resistant (T790M mutation) NSCLC models.[3][4]
AUY922 In Vivo Data
AUY922 has also shown potent in vivo antitumor effects. In a BT-474 human breast cancer xenograft model, a single intravenous administration of 30 mg/kg resulted in drug levels in the tumor that were significantly higher than the cellular GI50 value for about two days, leading to significant tumor growth inhibition.[6][9][10] A once-per-week dosing regimen was found to be highly efficacious and well-tolerated.[6] In an esophageal adenocarcinoma rat model, AUY922 treatment resulted in a decrease in tumor volume in 36.4% of the animals compared to 9.4% in the control group.[11]
Mechanism of Action and Signaling Pathways
Both this compound and AUY922 function by inhibiting the ATPase activity of HSP90, leading to the proteasomal degradation of its client proteins.[1][2] This disrupts multiple oncogenic signaling pathways.
HSP90 Inhibition and Client Protein Degradation
The inhibition of HSP90 by these compounds leads to the destabilization and subsequent degradation of a wide array of oncoproteins.
Downstream Signaling Pathways
The degradation of HSP90 client proteins impacts several critical signaling pathways, including the PI3K/AKT and EGFR pathways.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[12][13] HSP90 inhibition leads to the degradation of key components like AKT, thereby suppressing this pro-survival signaling.
EGFR Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) is a well-established HSP90 client protein.[3][4] Its degradation following HSP90 inhibition is a key mechanism of action, particularly in cancers like NSCLC.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound and AUY922. Specific details may vary between individual studies.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or AUY922 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[15]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[17] Cell viability is calculated as a percentage of the untreated control.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as HSP90 client proteins and signaling molecules.[4][6]
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.
In Vivo Tumor Xenograft Studies
These studies assess the antitumor efficacy of the compounds in a living organism.[4][6][18][19][20][21][22]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.[18][22]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[18]
-
Drug Administration: Mice are treated with this compound, AUY922, or a vehicle control according to a specific dosing schedule (e.g., once daily, once weekly) and route (e.g., intravenous, oral).[6][18]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[18][21]
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of the treatment groups. Tumor growth inhibition is calculated at the end of the study.
Conclusion
Both this compound and AUY922 are potent inhibitors of HSP90 with significant preclinical antitumor activity. AUY922 has been extensively characterized across a broader range of cancer cell lines with specific GI50 values reported in the low nanomolar range for many.[5][6] this compound has demonstrated strong efficacy in NSCLC models, particularly in combination with EGFR inhibitors, suggesting its potential in overcoming drug resistance.[3][4]
The choice between these inhibitors for further research and development may depend on the specific cancer type, the molecular profile of the tumor (e.g., EGFR mutation status), and the desired therapeutic strategy (monotherapy vs. combination therapy). This guide provides a foundational comparison based on publicly available data to aid in these critical decisions. Further direct comparative studies would be invaluable for a more definitive assessment of their relative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Study of AUY922, a Novel Hsp90 Inhibitor, in the Treatment of Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 18. In vivo tumor growth inhibition studies [bio-protocol.org]
- 19. In Vivo Tumor Growth Inhibition [bio-protocol.org]
- 20. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
A Comparative Guide to the Validation of CH5164840's Effect on MET Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Hsp90 inhibitor CH5164840 and other small molecule inhibitors on the phosphorylation of the MET receptor tyrosine kinase. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Mechanism of Action: Indirect vs. Direct Inhibition of MET Phosphorylation
This compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability and function of numerous client proteins involved in tumor progression. The MET receptor tyrosine kinase is a key client protein of Hsp90. Unlike direct MET inhibitors that target the kinase domain, this compound exerts its effect on MET phosphorylation indirectly by inducing the degradation of the MET protein itself. This leads to a reduction in both total and phosphorylated MET levels.
In contrast, direct MET inhibitors such as Crizotinib, Cabozantinib, and Tivantinib function by competitively binding to the ATP-binding site of the MET kinase domain, thereby directly preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound and selected direct MET inhibitors. It is important to note that the value for this compound reflects the concentration required to induce degradation of the MET protein, which in turn leads to a loss of MET phosphorylation, whereas the values for the other compounds represent the concentration required for direct inhibition of MET kinase activity.
| Compound | Target | Mechanism of Action on MET | IC50 (MET Phosphorylation/Degradation) | Cell Line(s) | Reference |
| This compound | Hsp90 | Induces MET Protein Degradation | Concentration-dependent degradation | NCI-H1975, NCI-H441 (NSCLC) | --INVALID-LINK-- |
| Crizotinib | ALK, MET | Direct ATP-competitive inhibition | 11 nM (cell-based assay) | Various | --INVALID-LINK-- |
| Cabozantinib | VEGFR2, MET | Direct ATP-competitive inhibition | 1.3 nM (cell-free assay) | Various | --INVALID-LINK-- |
| Tivantinib | MET | Non-ATP competitive inhibition | 100 - 300 nM (cell-based assay) | HT29, MKN-45, MDA-MB-231, NCI-H441 | --INVALID-LINK-- |
Experimental Protocols
Validation of MET Phosphorylation by Western Blotting
This protocol outlines the general steps to assess the phosphorylation status of MET in response to inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines with known MET expression (e.g., NCI-H441, MKN-45) in appropriate media and conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or other MET inhibitors for a specified duration (e.g., 6, 24 hours). Include a vehicle-treated control group.
-
For ligand-induced phosphorylation, serum-starve cells and then stimulate with hepatocyte growth factor (HGF) for a short period (e.g., 15 minutes) before lysis.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-phospho-MET Tyr1234/1235).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
To assess total MET levels, strip the membrane and re-probe with an antibody against total MET. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated MET signal to the total MET signal and the loading control.
Visualizations
Caption: MET Signaling Pathway and Points of Inhibition.
Caption: Western Blot Workflow for MET Phosphorylation.
CH5164840: A Promising Strategy to Overcome Erlotinib Resistance in Non-Small Cell Lung Cancer
The novel Hsp90 inhibitor, CH5164840, demonstrates significant efficacy in both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cells. By targeting a key cellular chaperone protein, this compound offers a potential therapeutic avenue to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, a common clinical challenge.
This guide provides a comparative analysis of the efficacy of this compound in erlotinib-sensitive and -resistant NSCLC cell lines, supported by experimental data on cell viability and the underlying signaling pathways. Detailed experimental protocols for the key assays are also presented to aid in the replication and further investigation of these findings.
Comparative Efficacy of this compound and Erlotinib
The antitumor activity of this compound and erlotinib was evaluated in two distinct NSCLC cell lines: NCI-H292, which is sensitive to erlotinib due to EGFR overexpression, and NCI-H1975, which exhibits resistance to erlotinib due to the presence of the T790M "gatekeeper" mutation in the EGFR gene.[1]
| Cell Line | Drug | IC50 (nM) | Erlotinib Sensitivity |
| NCI-H292 | Erlotinib | 4.7 | Sensitive |
| This compound | 140 | - | |
| NCI-H1975 | Erlotinib | >10,000 | Resistant |
| This compound | 550 | - | |
| Table 1: Comparative IC50 values of erlotinib and this compound in erlotinib-sensitive (NCI-H292) and erlotinib-resistant (NCI-H1975) NSCLC cell lines.[1] |
As shown in Table 1, this compound demonstrates potent growth-inhibitory activity against both erlotinib-sensitive and -resistant cell lines, with IC50 values in the nanomolar range.[1] Notably, while NCI-H1975 cells are highly resistant to erlotinib, they remain sensitive to this compound.
Mechanism of Action: Targeting Hsp90 to Degrade Client Proteins
This compound functions as a heat shock protein 90 (Hsp90) inhibitor. Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous signaling proteins, known as "client proteins," that are critical for cancer cell growth and survival. Key client proteins of Hsp90 include EGFR, AKT, and RAF.
By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This mechanism is effective even when a primary target, such as EGFR, is mutated and resistant to direct inhibitors like erlotinib.
Impact on Cellular Signaling Pathways
The differential effects of erlotinib and this compound on key signaling pathways in both sensitive and resistant cells underscore the distinct mechanisms of these two compounds.
In erlotinib-sensitive (NCI-H292) cells:
-
Erlotinib effectively inhibits EGFR phosphorylation, leading to the downregulation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, resulting in decreased cell proliferation and survival.
-
This compound induces the degradation of total EGFR protein, which also leads to the suppression of the PI3K/AKT and MAPK/ERK pathways.
-
Combination of Erlotinib and this compound shows a synergistic effect, with a more pronounced reduction in phosphorylated EGFR, AKT, and ERK levels compared to either drug alone.
In erlotinib-resistant (NCI-H1975) cells:
-
Erlotinib is ineffective at inhibiting the phosphorylation of the T790M-mutated EGFR, and consequently, the downstream PI3K/AKT and MAPK/ERK pathways remain active, promoting cell survival and proliferation.
-
This compound effectively induces the degradation of the mutant EGFR protein, leading to the inhibition of downstream AKT and ERK signaling.
-
Combination of Erlotinib and this compound demonstrates a significant enhancement of antitumor activity, effectively suppressing ERK signaling.[1]
Furthermore, studies have shown that erlotinib treatment can lead to an increase in the phosphorylation of STAT3, another Hsp90 client protein, which can contribute to cell survival. This compound abrogates this erlotinib-induced STAT3 phosphorylation, providing an additional mechanism for its efficacy in combination therapy.[1]
Visualizing the Signaling Pathways and Experimental Workflow
To illustrate the complex interactions within the cellular signaling network and the experimental process, the following diagrams were generated using Graphviz.
Caption: Signaling pathway in erlotinib-sensitive cells.
Caption: Signaling pathway in erlotinib-resistant cells.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed NCI-H292 and NCI-H1975 cells in 96-well plates at a density of 2,500 cells/well and culture for 24 hours.[2]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of erlotinib, this compound, or a combination of both.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis
This protocol is used to detect and quantify specific proteins in cell lysates, allowing for the assessment of changes in protein expression and phosphorylation status.
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the proteins and their phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide gel should be chosen based on the size of the target proteins (e.g., 7-8% for large proteins like EGFR).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, phospho-ERK, STAT3, phospho-STAT3, and a loading control like β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay [bio-protocol.org]
- 4. MTT assay [bio-protocol.org]
A Head-to-Head Comparison of HSP90 Inhibitors: CH5164840 and Ganetespib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent second-generation HSP90 inhibitors, CH5164840 and ganetespib. By examining their performance in preclinical studies, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and discovery efforts.
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. As such, HSP90 has emerged as a key target in oncology. This compound and ganetespib are both potent HSP90 inhibitors that have demonstrated significant antitumor activity in a variety of preclinical models. This guide offers a side-by-side analysis of their efficacy, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and ganetespib exert their anticancer effects by inhibiting the ATPase activity of HSP90. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This simultaneous targeting of multiple signaling pathways represents a powerful strategy to combat the heterogeneity and adaptive resistance of cancer. The inhibition of HSP90 leads to the downregulation of key drivers of tumorigenesis, including receptor tyrosine kinases like EGFR, HER2, and MET, as well as downstream signaling molecules such as AKT and ERK.[1][2] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock protein 70 (HSP70), which serves as a valuable pharmacodynamic biomarker.[1]
Caption: Mechanism of HSP90 Inhibition.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ganetespib across a range of non-small-cell lung cancer (NSCLC) and other cancer cell lines.
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) | Ganetespib IC50 (nM) |
| PC-9 | NSCLC | EGFR ΔE746-A750 | 140[1] | Not Reported |
| HCC827 | NSCLC | EGFR ΔE746-A750 | 250[1] | Not Reported |
| NCI-H292 | NSCLC | Wild-type EGFR overexpression | 550[1] | Not Reported |
| NCI-H1975 | NSCLC | EGFR T790M & L858R | 260[1] | Not Reported |
| NCI-H1650 | NSCLC | EGFR ΔE746-A750, PTEN null | 300[1] | Not Reported |
| NCI-H1781 | NSCLC | HER2 G776insV_G/C | 220[1] | Not Reported |
| A549 | NSCLC | K-ras mutant | 330[1] | Not Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer | KRAS G13D | Not Reported | Low nanomolar range |
| SUM149 | Inflammatory Breast Cancer | - | Not Reported | 13 |
| MCF-7 | Breast Cancer | ER+, PR+ | Not Reported | Low nanomolar range |
| T47D | Breast Cancer | ER+, PR+ | Not Reported | Low nanomolar range[3] |
| OCUB-M | Triple-Negative Breast Cancer | - | Not Reported | Low nanomolar range |
| AGS | Gastric Cancer | - | Not Reported | 3.05[4] |
| NCI-N87 | Gastric Cancer | HER2-overexpressing | 66[5] | 2.96[4] |
| HCT116 | Colorectal Cancer | KRAS G13D | 150[5] | Not Reported |
In Vivo Antitumor Efficacy
The tables below present the in vivo antitumor activity of this compound and ganetespib in various xenograft models.
This compound In Vivo Efficacy
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| NCI-H292 | NSCLC | 12.5 mg/kg this compound + 25 mg/kg erlotinib | Not Specified | Synergistic tumor regression | [1] |
| NCI-H1975 | NSCLC | This compound + erlotinib | Not Specified | Enhanced antitumor activity | [1] |
| NCI-H441 | NSCLC | This compound | Not Specified | Substantial antitumor activity | [1] |
| NCI-N87 | Gastric Cancer | This compound | Oral administration | Potent tumor regression | [6] |
| BT-474 | Breast Cancer | This compound | Oral administration | Potent tumor regression | [6] |
Ganetespib In Vivo Efficacy
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI %) / Outcome | Reference |
| NCI-HCC827 | NSCLC | 50 mg/kg ganetespib + erlotinib | Weekly | 67% tumor regression | [7] |
| NCI-H1975 | NSCLC | 50 mg/kg ganetespib | Weekly | 39% TGI | [7] |
| NCI-H322 | NSCLC | 50 mg/kg ganetespib | Weekly | 38% TGI | [7] |
| MCF-7 | Breast Cancer | 100 mg/kg ganetespib | Weekly | Substantial reduction in tumor volume | [3] |
| 8505C | Anaplastic Thyroid Cancer | 50 mg/kg ganetespib | Daily, intraperitoneal | Significant tumor growth repression | [8] |
| TT | Medullary Thyroid Cancer | Ganetespib | Serial treatment | Significant retardation of tumor growth | [9] |
Experimental Protocols
A generalized workflow for the preclinical evaluation of HSP90 inhibitors like this compound and ganetespib is outlined below.
Caption: Generalized Preclinical Evaluation Workflow.
Cytotoxicity Assay
-
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Method:
-
Cancer cell lines are seeded in 96-well microtiter plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or ganetespib for a specified duration (e.g., 72 or 96 hours).[10]
-
Cell viability is assessed using a colorimetric or luminescent assay, such as MTT, WST, or CellTiter-Glo, which measures metabolic activity.[4][10]
-
Absorbance or luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration.
-
Western Blot Analysis
-
Objective: To confirm the degradation of HSP90 client proteins and the induction of HSP70.
-
Method:
-
Cells are treated with the HSP90 inhibitor at various concentrations and for different time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the client proteins of interest (e.g., EGFR, HER2, MET, AKT, ERK) and HSP70. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of the HSP90 inhibitor in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cells.[7]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The drug is administered via a clinically relevant route (e.g., orally for this compound, intravenously for ganetespib) according to a specified dosing schedule.[6][7]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting) to confirm target engagement in vivo.
-
Signaling Pathways
Inhibition of HSP90 by this compound and ganetespib leads to the degradation of multiple client proteins, thereby disrupting several critical oncogenic signaling pathways. The diagram below illustrates the impact of HSP90 inhibition on the EGFR and downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.
Caption: Impact of HSP90 Inhibition on Oncogenic Signaling.
Conclusion
Both this compound and ganetespib are potent HSP90 inhibitors with broad preclinical antitumor activity. This compound has shown notable efficacy, particularly in combination with EGFR inhibitors in NSCLC models. Ganetespib has been more extensively evaluated in a wider range of cancer types and has progressed further in clinical development. The choice between these compounds for further research and development will depend on the specific cancer type, the genetic context of the tumor, and the potential for combination therapies. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Confirming CH5164840-Induced Apoptosis in Cancer Cells: A Comparative Guide
This guide provides a comprehensive overview of the heat shock protein 90 (Hsp90) inhibitor, CH5164840, and its role in inducing apoptosis in cancer cells. It compares its efficacy, particularly in combination with other agents, and presents detailed experimental protocols and data for researchers in oncology and drug development.
Introduction to this compound
This compound is a novel, orally available Hsp90 inhibitor.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic "client" proteins that drive tumor progression and survival.[1][2] By inhibiting Hsp90, this compound triggers the degradation of these client proteins, leading to the simultaneous blockade of multiple signaling pathways, culminating in cell growth inhibition and apoptosis.[1]
Mechanism of Action: The Path to Apoptosis
This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. The mechanism involves several key steps:
-
Hsp90 Inhibition : this compound binds to and inhibits the function of Hsp90.
-
Client Protein Degradation : This inhibition leads to the proteasomal degradation of Hsp90 client proteins critical for cancer cell survival, including EGFR, HER2, MET, and Raf1.[1]
-
Signal Pathway Disruption : The degradation of these oncoproteins suppresses downstream pro-survival signaling pathways, notably the PI3K/AKT and RAS/ERK pathways.[1][2]
-
Induction of Apoptosis : The loss of these survival signals shifts the balance within the Bcl-2 family of proteins, favoring pro-apoptotic members (e.g., BAX, BAK) over anti-apoptotic members (e.g., Bcl-2).[3][4][5] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
-
Caspase Activation : The process culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell, leading to apoptosis.[1] A common marker for Hsp90 inhibition, the induction of Hsp70, is also observed following treatment with this compound.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Comparative Performance: this compound vs. Alternatives
The primary advantage of this compound lies in its broad mechanism of action, making it effective against tumors with various oncogenic drivers and resistance mechanisms. A key comparison is its synergistic effect with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib in non-small-cell lung cancer (NSCLC).
Synergy with Erlotinib: In NSCLC cells, including those with acquired resistance to erlotinib (e.g., NCI-H1975 harboring the EGFR T790M mutation), the combination of this compound and erlotinib leads to synergistic cell growth inhibition and enhanced induction of apoptosis.[1][2] While erlotinib targets only EGFR, this compound induces the degradation of multiple oncogenes, providing a strategy to overcome TKI resistance.[1]
Data Presentation
Table 1: Anti-proliferative Activity (IC₅₀) of this compound vs. Erlotinib in NSCLC Cell Lines
| Cell Line | Oncogenic Driver / EGFR Status | This compound IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
| HCC827 | EGFR del E746-A750 | 300 | 4.7 |
| NCI-H1650 | EGFR del E746-A750, PTEN loss | 550 | 13000 |
| NCI-H1975 | EGFR L858R, T790M | 250 | 11000 |
| NCI-H292 | EGFR wild-type (overexpressed) | 260 | 3400 |
| NCI-H441 | K-ras mutation | 140 | 12000 |
| A549 | K-ras mutation | 200 | >10000 |
| NCI-H1781 | c-Met amplification | 210 | 12000 |
| Data summarized from a study on the enhanced antitumor activity of erlotinib in combination with this compound.[1] |
Table 2: Enhancement of Caspase-3/7 Activity by Combination Therapy
| Cell Line | Treatment (Concentration) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| NCI-H292 | Erlotinib (1 µM) | ~1.5 |
| NCI-H292 | This compound (0.1 µM) | ~1.2 |
| NCI-H292 | Erlotinib (1 µM) + this compound (0.1 µM) | ~4.0 (Synergistic) |
| NCI-H1975 | Erlotinib (1 µM) | ~1.0 (Resistant) |
| NCI-H1975 | This compound (0.1 µM) | ~1.5 |
| NCI-H1975 | Erlotinib (1 µM) + this compound (0.1 µM) | ~3.5 (Overcomes Resistance) |
| Qualitative summary based on graphical data presented in a study by Ono et al.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for key experiments used to confirm this compound-induced apoptosis.
Caption: General experimental workflow for confirming apoptosis.
Cell Proliferation Assay
This assay measures the reduction in cell viability following drug treatment.
-
Principle : Tetrazolium salt WST-8 (in Cell Counting Kit-8) is reduced by cellular dehydrogenases to an orange formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol :
-
Seed tumor cells (e.g., 2,000-5,000 cells/well) into 96-well microtiter plates.
-
The next day, add serial dilutions of this compound and/or other compounds (e.g., erlotinib) to the wells.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspase-3 and -7, key executioners of apoptosis.
-
Principle : The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.
-
Protocol :
-
Seed cells in a 96-well white-walled plate and treat with compounds as described above for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence with a plate-reading luminometer.
-
Western Blotting
Western blotting is used to detect the degradation of specific proteins following drug treatment.
-
Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies to detect target proteins (e.g., EGFR, p-AKT, Cleaved PARP) and loading controls (e.g., β-actin).
-
Protocol :
-
Plate cells and treat with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, p-AKT, AKT, p-ERK, ERK, Hsp70, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry assay to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol :
-
Treat cells with this compound for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour, detecting FITC fluorescence (for Annexin V) and PI fluorescence.
-
Results : Live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic/necrotic cells (Annexin V⁺/PI⁺).
-
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Combination Therapy with CH5164840 Demonstrates Superior Antitumor Efficacy in Preclinical Xenograft Models
For Immediate Release
Kamakura, Japan – Preclinical studies investigating the novel Hsp90 inhibitor, CH5164840, have revealed significantly enhanced antitumor activity when used in combination with the EGFR inhibitor erlotinib, compared to monotherapy in non-small-cell lung cancer (NSCLC) xenograft models. These findings highlight the therapeutic potential of this combination strategy, particularly in tumors with EGFR overexpression or acquired resistance to EGFR inhibitors.
This comparison guide provides a detailed overview of the experimental data, protocols, and underlying signaling pathways from a key study evaluating this compound as both a monotherapy and in combination therapy.
Quantitative Data Summary
The antitumor efficacy of this compound, alone and in combination with erlotinib, was evaluated in two distinct NSCLC xenograft models: NCI-H292, which overexpresses wild-type EGFR, and NCI-H1975, which harbors an erlotinib-resistant EGFR T790M mutation. The data clearly indicates a synergistic effect with the combination therapy.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (TGI) % | Key Molecular Changes |
| NCI-H292 (EGFR Overexpression) | This compound Monotherapy | Significant | Reduction in EGFR and phospho-EGFR levels. |
| Erlotinib Monotherapy | Moderate | Increased phosphorylation of Stat3. | |
| This compound + Erlotinib Combination | Enhanced | Synergistic cell growth inhibition and apoptosis induction. Abrogation of erlotinib-induced Stat3 phosphorylation. Reduced downstream signaling (AKT and ERK). | |
| NCI-H1975 (Erlotinib-Resistant) | This compound Monotherapy | Active | Degradation of Hsp90 client proteins. |
| Erlotinib Monotherapy | Low Efficacy | - | |
| This compound + Erlotinib Combination | Significantly Enhanced | Effective suppression of ERK signaling. |
Signaling Pathway Analysis
This compound is an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability and function of numerous oncogenic proteins, known as Hsp90 "client proteins".[1][2] In NSCLC, key client proteins include EGFR, HER2, MET, and Raf1.[2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting downstream signaling pathways critical for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Erlotinib is a tyrosine kinase inhibitor (TKI) that specifically targets the epidermal growth factor receptor (EGFR).[3][] It blocks the phosphorylation of EGFR, thereby inhibiting downstream signaling.[][5] However, tumors can develop resistance to erlotinib, for instance through the T790M mutation in EGFR, or they may exhibit only a moderate response.[2]
The combination of this compound and erlotinib provides a dual-pronged attack. This compound not only targets EGFR for degradation but also other oncogenic drivers, potentially overcoming resistance mechanisms.[1][2] For example, in erlotinib-treated cells, an increase in Stat3 phosphorylation is observed, which can be a resistance mechanism. This compound abrogates this effect.[1][2]
Caption: this compound and Erlotinib signaling pathway.
Experimental Protocols
The following methodologies were employed in the key xenograft studies:
Cell Lines and Culture:
-
NCI-H292 and NCI-H1975 non-small-cell lung cancer cell lines were utilized.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Model Establishment:
-
Female BALB/c nude mice were used for the in vivo studies.
-
NSCLC cells were subcutaneously injected into the flank of each mouse.
-
Tumor growth was monitored, and treatments were initiated when tumors reached a specified volume.
Drug Administration:
-
This compound and erlotinib were formulated for oral administration.
-
Mice were randomized into vehicle control, this compound monotherapy, erlotinib monotherapy, and combination therapy groups.
-
Dosing was performed according to a predetermined schedule and dosage level.
Efficacy Evaluation:
-
Tumor volumes were measured at regular intervals using calipers.
-
Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Body weight was monitored as an indicator of toxicity.
Western Blot Analysis:
-
Tumor tissues were harvested at the end of the study.
-
Protein lysates were prepared and subjected to SDS-PAGE and transferred to membranes.
-
Membranes were probed with primary antibodies against key proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, Stat3, p-Stat3, and Hsp70) and corresponding secondary antibodies.
-
Protein bands were visualized and quantified.
Caption: Workflow for xenograft studies.
Conclusion
The combination of the Hsp90 inhibitor this compound with the EGFR inhibitor erlotinib demonstrates a clear synergistic antitumor effect in preclinical models of NSCLC.[1][2] This is evident in both EGFR-overexpressing and erlotinib-resistant xenografts.[1][2] The underlying mechanism involves the degradation of multiple Hsp90 client proteins, including EGFR, and the effective suppression of key downstream signaling pathways.[1][2] These findings strongly support the clinical investigation of this compound in combination with EGFR-targeting agents for the treatment of NSCLC.[1][2]
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 5. SMPDB [smpdb.ca]
Navigating the Labyrinth of HSP90 Inhibitor Resistance: A Comparative Guide to CH5164840
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant clinical challenge. Heat shock protein 90 (HSP90) inhibitors, a class of drugs that destabilize a wide range of oncogenic client proteins, have shown promise in preclinical and clinical settings. However, as with other targeted agents, resistance to HSP90 inhibitors can develop through various mechanisms. This guide provides a comparative overview of the cross-resistance profiles of HSP90 inhibitors, with a special focus on the novel inhibitor CH5164840, to aid researchers in navigating this complex landscape.
While direct comparative studies detailing the cross-resistance of this compound against other HSP90 inhibitors are not yet extensively available in the public domain, this guide synthesizes existing knowledge on HSP90 inhibitor resistance mechanisms to provide an informed perspective on potential cross-resistance patterns.
Key Mechanisms of Resistance to HSP90 Inhibitors
Resistance to HSP90 inhibitors is a multifaceted phenomenon that can arise from several cellular adaptations. Understanding these mechanisms is crucial for predicting and overcoming treatment failure.
One of the primary mechanisms of resistance is the upregulation of drug efflux pumps , particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2][3] This ATP-binding cassette (ABC) transporter actively pumps a wide range of xenobiotics, including certain HSP90 inhibitors, out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2]
Another significant resistance mechanism involves mutations within the HSP90 protein itself . These mutations can alter the drug-binding pocket, reducing the affinity of the inhibitor and rendering it less effective.
Furthermore, the induction of a heat shock response (HSR) upon HSP90 inhibition can contribute to resistance.[4] This adaptive response leads to the upregulation of other chaperones, such as HSP70 and HSP27, which can partially compensate for the loss of HSP90 function and promote cell survival.[4][5]
Cross-Resistance Patterns Among HSP90 Inhibitors
The structural diversity of HSP90 inhibitors plays a critical role in their cross-resistance profiles. Inhibitors are broadly classified into different chemical scaffolds, such as the ansamycins (e.g., tanespimycin), purine-scaffolds (e.g., PU-H71), and resorcinol-containing compounds (e.g., ganetespib).
Table 1: Summary of Known Cross-Resistance Patterns for Selected HSP90 Inhibitors
| Resistance Mechanism | Tanespimycin (Ansamycin) | PU-H71 (Purine-Scaffold) | Ganetespib (Resorcinol) | This compound |
| ABCB1 Overexpression | High-level resistance.[6] | Likely susceptible to resistance. | Less susceptible; not a major ABCB1 substrate.[7] | Data not available, but as a synthetic small molecule, its susceptibility needs to be determined. |
| HSP90α Y142N Mutation | Complete cross-resistance.[7] | Resistance.[7] | Partially effective, suggesting it can overcome this specific resistance mechanism to some extent.[7] | Activity in the context of this mutation is unknown. |
| Low NQO1 Activity | Resistance (as NQO1 is required for its activation).[8][9] | Not dependent on NQO1. | Not dependent on NQO1. | Not expected to be dependent on NQO1. |
It is evident that cross-resistance is not a universal phenomenon among HSP90 inhibitors. For instance, cells that have acquired resistance to the ansamycin inhibitor tanespimycin due to the overexpression of the ABCB1 drug efflux pump may retain sensitivity to other classes of HSP90 inhibitors that are not substrates of this transporter.[6] Similarly, a specific mutation in HSP90 that confers resistance to one inhibitor may not affect the binding of a structurally different inhibitor.[7]
While specific data on this compound cross-resistance is limited, its novel chemical structure suggests that it may have a distinct profile. As a synthetic inhibitor, it is plausible that it may not be a substrate for certain efflux pumps that affect natural product-derived inhibitors. Further investigation is warranted to characterize its activity in cell lines with known resistance mechanisms to other HSP90 inhibitors.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is used to determine the concentration of an HSP90 inhibitor that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Treat the cells with a serial dilution of the HSP90 inhibitor (e.g., this compound, tanespimycin, ganetespib) for 72 hours.[10]
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.[10]
-
Data Analysis: Measure luminescence using a plate reader and calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Western Blot Analysis for HSP90 Client Protein Degradation
This assay is used to confirm the on-target activity of HSP90 inhibitors by assessing the degradation of their client proteins.
-
Cell Lysis: Treat cells with the HSP90 inhibitor for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[10][11]
-
Immunoblotting: Block the membrane and then probe with primary antibodies against HSP90 client proteins (e.g., EGFR, HER2, AKT, c-Raf) and a loading control (e.g., GAPDH).[6][12] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Visualizing the Landscape of HSP90 Inhibition and Resistance
To better understand the complex interplay of signaling pathways and resistance mechanisms, the following diagrams are provided.
Caption: Simplified HSP90 signaling pathway and the impact of inhibitors.
Caption: Key mechanisms of resistance to HSP90 inhibitors.
Conclusion and Future Directions
The development of resistance to HSP90 inhibitors is a complex challenge that necessitates a deeper understanding of the cross-resistance profiles of different chemical classes of these drugs. While direct comparative data for this compound is still emerging, the existing knowledge on HSP90 inhibitor resistance provides a framework for rational drug development and clinical trial design. Future studies should focus on directly comparing the efficacy of this compound and other next-generation HSP90 inhibitors in cell lines with well-characterized resistance mechanisms. Such studies will be invaluable in guiding the clinical development of these agents and in designing effective combination strategies to overcome resistance and improve patient outcomes.
References
- 1. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 2. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 3. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of the Hsp90 Inhibitor CH5164840 in Non-Small-Cell Lung Cancer
A Focused Examination of Preclinical Efficacy in NSCLC Subtypes
Note to the Reader: This guide provides a comprehensive analysis of the preclinical data available for the Hsp90 inhibitor, CH5164840. Extensive searches for its activity in other tumor types, including pancreatic, ovarian, melanoma, and glioblastoma, did not yield specific preclinical or clinical data. Therefore, this document focuses on the well-documented effects of this compound in various non-small-cell lung cancer (NSCLC) models, offering a comparative perspective within this specific malignancy.
Introduction
This compound is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic pathways. This guide summarizes the preclinical findings on this compound's efficacy in NSCLC, particularly highlighting its activity in models with different genetic backgrounds and in combination with other targeted therapies.
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human NSCLC cell lines with diverse genetic profiles. The half-maximal inhibitory concentration (IC50) values demonstrate a potent effect, largely independent of the specific oncogenic driver mutations present in the cell lines.
| Cell Line | Genotype | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | EGFR ΔE746-A750 | 140 | 4.7 |
| HCC827 | EGFR ΔE746-A750 | 200 | 7.9 |
| NCI-H292 | EGFR wild-type (overexpression) | 280 | 1300 |
| NCI-H1975 | EGFR L858R & T790M | 550 | >10000 |
| NCI-H1650 | EGFR ΔE746-A750, PTEN null | 330 | 13000 |
| NCI-H1781 | HER2 G776insV_G/C | 430 | 5000 |
| A549 | K-ras G12S | 520 | >10000 |
Data compiled from publicly available preclinical studies.
In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
This compound has demonstrated significant, dose-dependent antitumor activity in various NSCLC xenograft models. The following table summarizes its efficacy as a single agent and in combination with the EGFR inhibitor, erlotinib.
| Xenograft Model | Genotype | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Outcome |
| NCI-H1650 | EGFR mutant, PTEN null | This compound | Daily oral administration | Dose-dependent antitumor activity, with a maximum TGI of 131% |
| NCI-H292 | Wild-type EGFR overexpression | This compound | Not specified | Substantial antitumor activity |
| NCI-H1975 | EGFR mutant | This compound | Not specified | Substantial antitumor activity |
| NCI-H441 | Wild-type EGFR, MET overexpression | This compound | Not specified | Substantial antitumor activity |
| NCI-H292 | Wild-type EGFR overexpression | This compound + Erlotinib | 12.5 mg/kg + 25 mg/kg | Synergistic enhancement of antitumor activity, causing tumor regression |
| NCI-H1975 | EGFR T790M | This compound + Erlotinib | Not specified | Statistically significant enhancement of antitumor activity compared to monotherapies |
Data compiled from publicly available preclinical studies.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
Protocol:
-
NSCLC cells are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound (e.g., ranging from 0.01 to 10,000 nM) or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTS assay.
-
The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of Hsp90 client proteins and downstream signaling molecules.
Protocol:
-
NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of this compound (e.g., 0, 40, 200, 1000, 5000 nM) for 24 hours.[1]
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., EGFR, HER2, MET, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control like β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound alone and in combination with erlotinib in NSCLC xenograft models.
Protocol:
-
Female athymic nude mice (4-6 weeks old) are used for the study.
-
NSCLC cells (5 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, this compound and erlotinib combination).
-
This compound and erlotinib are administered orally, typically once daily, for a specified period (e.g., 14-21 days).
-
Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatments.
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for this compound evaluation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for the Research Compound CH5164840
Disclaimer: As a novel research compound, a comprehensive and officially mandated Safety Data Sheet (SDS) for CH5164840 is not publicly available. The following guidance is based on general best practices for handling and disposing of investigational chemical compounds. It is imperative that all procedures are conducted in strict accordance with local regulations and under the direction of a qualified Environmental Health and Safety (EHS) professional.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a novel inhibitor of Heat Shock Protein 90 (Hsp90).
Immediate Safety and Handling Precautions
Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Aerosol Formation: Avoid procedures that may generate dust or aerosols. If weighing the solid compound, do so in a contained environment.
Step-by-Step Disposal Procedures for this compound
Disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste, such as unused solutions or contaminated solvents, in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store in secondary containment to mitigate the impact of any potential leaks.
-
-
Arranging for Disposal:
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values of this compound in various non-small-cell lung cancer (NSCLC) cell lines, demonstrating its potent growth-inhibitory activity.
| Cell Line | IC₅₀ (nM) |
| NCI-H1650 | 140 |
| NCI-H1975 | 550 |
| A549 | 350 |
| NCI-H460 | 430 |
| NCI-H292 | 260 |
| Calu-3 | 280 |
| HCC827 | 210 |
Experimental Protocols and Visualizations
Signaling Pathway of this compound
This compound functions as an inhibitor of Hsp90, a chaperone protein essential for the stability and function of numerous client proteins involved in cancer cell signaling. Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby blocking downstream pro-survival pathways.
Caption: Signaling pathway of this compound as an Hsp90 inhibitor.
Experimental Workflow: Western Blot Analysis of Protein Degradation
A common experimental procedure to evaluate the efficacy of this compound involves treating cancer cell lines with the compound and subsequently analyzing the degradation of Hsp90 client proteins via Western blotting.
Caption: Experimental workflow for Western Blot analysis.
References
Navigating the Safe Handling of CH5164840: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for CH5164840 necessitates a cautious approach based on established best practices for handling potent, investigational compounds. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals, ensuring a culture of safety in the laboratory. The following procedures are based on general safety protocols for hazardous chemicals and should be implemented in the absence of manufacturer-specific handling guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it is crucial to treat the compound as a potent and hazardous substance. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion. A comprehensive personal protective equipment (PPE) strategy is the first line of defense.
Recommended Personal Protective Equipment
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed and replaced if contamination is suspected, while the inner glove maintains a level of protection. |
| Eye Protection | Chemical safety goggles. | Protects the eyes from splashes, and aerosols. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher). | Essential to prevent inhalation of fine powders or aerosols, a primary route of exposure for potent compounds. |
| Body Protection | A disposable lab coat or gown with long sleeves and a closed front. | Protects skin and personal clothing from contamination. Should be removed before leaving the designated handling area. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
Operational Plan for Handling this compound
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key steps for handling this compound from receipt to disposal.
Caption: A procedural workflow for the safe handling of potent compounds like this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, should be considered hazardous waste.
-
Containment: Hazardous waste should be collected in clearly labeled, sealed containers.
-
Disposal: Disposal must be carried out in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Disclaimer: The information provided is based on general laboratory safety principles for handling potent, uncharacterized compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. It is imperative to consult with your institution's safety officer and to conduct a thorough risk assessment before handling this or any other investigational compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
